5-Cyclopropyl-4h-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-cyclopropyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNDNCZZVHGBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374129 | |
| Record name | 5-cyclopropyl-4h-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502546-41-0 | |
| Record name | 5-cyclopropyl-4h-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropyl-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Cyclopropyl-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopropyl-4H-1,2,4-triazol-3-amine is a heterocyclic organic compound featuring a triazole ring substituted with a cyclopropyl group and an amine. This molecule belongs to the broader class of 1,2,4-triazole derivatives, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The unique combination of the rigid, three-membered cyclopropyl ring and the hydrogen-bonding capabilities of the amino and triazole groups suggests its potential as a versatile building block in the design of novel therapeutic agents. This technical guide provides a summary of the available chemical properties and highlights the current gaps in the experimental data for this compound.
Core Chemical Properties
Currently, detailed experimental data for this compound is limited in publicly accessible scientific literature. The majority of available information is sourced from commercial suppliers and computational predictions.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | Systematic Name |
| Synonyms | 3-Amino-5-cyclopropyl-4H-1,2,4-triazole, 5-Cyclopropyl-1H-1,2,4-triazol-3-amine | - |
| CAS Number | 502546-41-0 | [1] |
| Molecular Formula | C₅H₈N₄ | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Powder | Commercial Supplier Data |
| Purity | ≥95% - ≥98% | Commercial Supplier Data[1] |
| Storage Conditions | Room temperature or 4°C, protect from light | [1] |
| Melting Point | Data not available | Experimental value not found in literature. |
| Boiling Point | Data not available | Experimental value not found in literature. |
| Solubility | Data not available | Experimental data for solubility in common solvents (water, ethanol, DMSO, etc.) is not available. |
| pKa | Data not available | Experimental value not found in literature. |
Table 2: Computationally Predicted Properties
| Property | Value | Source/Comment |
| LogP | 0.2643 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 67.59 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Spectral Data
Detailed experimental spectral data for this compound are not currently available in published literature. Characterization of this compound would typically involve the following spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Would be used to identify the chemical environment of the hydrogen atoms, including the protons on the cyclopropyl ring, the amine group, and the triazole ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the carbon framework of the molecule.
-
IR (Infrared Spectroscopy): Would help identify functional groups such as N-H stretches from the amine and the triazole ring, and C-H stretches of the cyclopropyl group.
-
MS (Mass Spectrometry): Would determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Experimental Protocols
Logical Workflow for a Potential Synthesis
Caption: Potential synthetic route to the target compound.
General Synthetic Protocol (Hypothetical)
A common method for the synthesis of 3-amino-5-substituted-1,2,4-triazoles involves the cyclization of an acyl aminoguanidine.
-
Activation of Carboxylic Acid: Cyclopropanecarboxylic acid would first be converted to a more reactive acylating agent, such as an acyl chloride, using a reagent like thionyl chloride or oxalyl chloride.
-
Acylation of Aminoguanidine: The resulting cyclopropanecarbonyl chloride would then be reacted with aminoguanidine (often as a salt, with a base to liberate the free base) in an appropriate solvent to form the N-cyclopropylcarbonyl aminoguanidine intermediate.
-
Cyclization: The intermediate would then be heated, typically in the presence of a base, to induce intramolecular cyclization and dehydration, yielding this compound.
Note: This is a generalized protocol, and optimization of reagents, solvents, temperatures, and reaction times would be necessary.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or mechanism of action of this compound. The 1,2,4-triazole scaffold is known to be a key component in a variety of biologically active compounds, including antifungal, antiviral, anticancer, and anti-inflammatory agents. The activity of these compounds often stems from the ability of the triazole nitrogen atoms to coordinate with metal ions in enzyme active sites.
Hypothetical Signaling Pathway Involvement
Given the prevalence of triazoles as enzyme inhibitors, a hypothetical workflow for screening the biological activity of this compound could involve assessing its effect on various enzyme classes.
Caption: Workflow for biological activity screening.
Conclusion
This compound is a chemical entity with potential for applications in drug discovery, given its structural motifs. However, a comprehensive understanding of its chemical and biological properties is hampered by the lack of available experimental data. Further research is required to determine its physicochemical properties, develop robust synthetic protocols, and explore its pharmacological potential. The information provided in this guide serves as a baseline for future research and development efforts centered on this compound.
References
An In-Depth Technical Guide to 5-Cyclopropyl-4H-1,2,4-triazol-3-amine (CAS 502546-41-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding 5-Cyclopropyl-4H-1,2,4-triazol-3-amine. Detailed experimental protocols for its synthesis and specific biological activity data were not found in the available literature. The proposed synthesis protocol is a generalized representation based on common methodologies for similar compounds and has not been experimentally validated for this specific molecule.
Core Compound Properties
This compound is a heterocyclic compound featuring a triazole ring substituted with a cyclopropyl group and an amine group. The presence of the strained cyclopropyl ring and the versatile 1,2,4-triazole-3-amine core makes it a molecule of interest in medicinal chemistry and drug discovery. The 1,2,4-triazole moiety is a well-known pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.
Table 1: Physico-chemical and Computational Data for this compound
| Property | Value | Source |
| CAS Number | 502546-41-0 | ChemScene[1] |
| Molecular Formula | C₅H₈N₄ | ChemScene[1] |
| Molecular Weight | 124.14 g/mol | ChemScene[1] |
| Purity | ≥98% (as offered by suppliers) | ChemScene[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| SMILES | C1CC1C2=NN=C(N)N2 | |
| Storage Conditions | 4°C, protect from light | ChemScene[1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route to this compound could start from cyclopropanecarbonitrile. This approach involves the formation of an imidate, followed by reaction with aminoguanidine.
Generalized Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl cyclopropanecarboximidate hydrochloride
-
Cool a solution of cyclopropanecarbonitrile in anhydrous ethanol to 0°C.
-
Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0°C until saturation.
-
Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours.
-
The formation of a precipitate (the Pinner salt, ethyl cyclopropanecarboximidate hydrochloride) should be observed.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Synthesis of this compound
-
To a solution of sodium ethoxide in ethanol, add aminoguanidine bicarbonate and stir until the gas evolution ceases.
-
Add the ethyl cyclopropanecarboximidate hydrochloride from Step 1 to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Note: This is a generalized protocol and would require optimization of reaction conditions, such as temperature, reaction time, and purification methods.
Spectroscopic and Analytical Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. For characterization, the following analyses would be essential:
-
¹H NMR: To confirm the presence of the cyclopropyl and amine protons and their respective chemical environments.
-
¹³C NMR: To identify the carbon signals of the cyclopropyl ring and the triazole core.
-
FT-IR: To detect characteristic vibrational frequencies of the N-H (amine and triazole), C-N, and C=N bonds.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.
Applications in Drug Development
While no specific biological activities or drug development applications have been reported for this compound, the 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry. Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological effects, including antifungal, antiviral, anticancer, and anti-inflammatory properties.
The incorporation of a cyclopropyl group can offer several advantages in drug design:
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, thereby increasing the half-life of a drug candidate.
-
Conformational Rigidity: It can lock the molecule in a specific conformation, which may lead to higher binding affinity and selectivity for a biological target.
-
Improved Physicochemical Properties: The cyclopropyl moiety can modulate properties such as lipophilicity and solubility.
Given these characteristics, this compound represents a valuable building block for the synthesis of novel compounds for screening in various disease areas.
Signaling Pathways and Experimental Workflows
There is no information available in the public domain regarding the modulation of any specific signaling pathways by this compound. To investigate its potential biological activity, a typical experimental workflow would involve:
Conclusion
This compound is a chemical entity with potential for use as a scaffold in the development of new therapeutic agents. While its fundamental physico-chemical properties are available from commercial suppliers, a comprehensive technical profile, including detailed synthetic protocols, spectroscopic characterization, and biological activity, is currently lacking in the public scientific literature. Further research is required to fully elucidate the chemical and biological properties of this compound and to explore its potential in drug discovery and development. Professionals in the field are encouraged to consider this molecule as a starting point for the design and synthesis of novel compound libraries for biological screening.
References
An In-depth Technical Guide to the Structure Elucidation of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine. While specific experimental data for this compound is not extensively available in published literature, this document outlines the expected synthetic routes, spectroscopic characteristics, and potential biological significance based on established principles of organic chemistry and the known properties of analogous 1,2,4-triazole derivatives. This guide serves as a valuable resource for researchers involved in the synthesis, characterization, and development of novel heterocyclic compounds.
Introduction
This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a cyclopropyl group at the 5-position and an amino group at the 3-position. The 1,2,4-triazole scaffold is a prominent pharmacophore found in a wide range of biologically active molecules, exhibiting diverse therapeutic properties including antifungal, antiviral, anticancer, and anti-inflammatory activities. The introduction of a cyclopropyl moiety can significantly influence the pharmacological profile of a molecule by altering its conformational rigidity, metabolic stability, and binding interactions with biological targets.
This guide will detail the logical workflow for confirming the structure of this compound, from its synthesis to its comprehensive spectroscopic analysis.
Proposed Synthesis Pathway
A common and effective method for the synthesis of 3-amino-5-substituted-4H-1,2,4-triazoles involves the cyclization of an appropriate precursor with aminoguanidine. A plausible synthetic route for this compound is the reaction of cyclopropanecarboxylic acid or its derivatives with aminoguanidine.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDCI)
-
Aminoguanidine hydrochloride
-
Suitable solvent (e.g., pyridine, DMF)
-
Base (e.g., sodium hydroxide, potassium carbonate)
Procedure:
-
Activation of Carboxylic Acid: Cyclopropanecarboxylic acid is converted to a more reactive species. For example, it can be reacted with thionyl chloride to form cyclopropanecarbonyl chloride.
-
Condensation: The activated cyclopropyl derivative is then reacted with aminoguanidine hydrochloride in a suitable solvent. This reaction forms an acylaminoguanidine intermediate.
-
Cyclization: The intermediate is heated, often in the presence of a base, to induce cyclization and dehydration, yielding the final product, this compound.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, water) to obtain the pure compound.
Structure Elucidation Workflow
The confirmation of the chemical structure of the synthesized compound relies on a combination of spectroscopic techniques.
Caption: Workflow for the structure elucidation of the target compound.
Spectroscopic Data and Interpretation
The following tables summarize the expected spectroscopic data for this compound based on the known characteristics of similar compounds.
Mass Spectrometry
Table 1: Expected Mass Spectrometry Data
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₅H₈N₄ | Consistent with the proposed structure. |
| Molecular Weight | 124.14 g/mol | Confirms the elemental composition. |
| [M+H]⁺ (ESI-MS) | m/z 125.08 | Protonated molecule, confirming the molecular weight. |
| Key Fragmentation | Loss of N₂, HCN | Characteristic fragmentation pattern of the 1,2,4-triazole ring. |
Infrared (IR) Spectroscopy
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300 - 3100 | N-H | Stretching (Amine and Triazole NH) |
| 3080 - 3000 | C-H | Stretching (Cyclopropyl) |
| 1650 - 1600 | C=N | Stretching (Triazole ring) |
| 1600 - 1550 | N-H | Bending (Amine) |
| 1500 - 1400 | C-N | Stretching (Triazole ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | 4-H (Triazole NH) |
| ~5.5 | br s | 2H | -NH₂ |
| ~1.8 - 2.0 | m | 1H | Cyclopropyl CH |
| ~0.8 - 1.0 | m | 4H | Cyclopropyl CH₂ |
Table 4: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C3 (Triazole) |
| ~155 | C5 (Triazole) |
| ~5 - 10 | Cyclopropyl CH₂ |
| ~0 - 5 | Cyclopropyl CH |
Potential Biological Signaling Pathways
While specific biological data for this compound is not available, many 3-amino-1,2,4-triazole derivatives have been reported to exhibit a range of biological activities. These activities often stem from the ability of the triazole scaffold to interact with various enzymes and receptors. For instance, some 1,2,4-triazole-containing compounds are known to inhibit cytochrome P450 enzymes, which are crucial in the biosynthesis of sterols in fungi and in the metabolism of various substances in humans.
Caption: Hypothesized mechanism of action for the target compound.
Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.
Conclusion
The structural elucidation of this compound can be confidently achieved through a systematic approach combining logical synthesis and comprehensive spectroscopic analysis. While direct experimental data for this specific molecule is sparse, this guide provides a robust framework based on the well-established chemistry of 1,2,4-triazoles. The presented methodologies and expected data serve as a valuable reference for chemists and pharmacologists working on the discovery and development of novel triazole-based therapeutic agents. The unique combination of the 3-amino-1,2,4-triazole core with a cyclopropyl substituent makes this compound an interesting candidate for further biological evaluation.
Technical Guide: Physicochemical Properties of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopropyl-4H-1,2,4-triazol-3-amine is a heterocyclic organic compound featuring a triazole ring substituted with a cyclopropyl group and an amine group. This structure is of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active molecules. This document provides a concise technical overview of its fundamental physicochemical properties, focusing on its molecular weight and structure.
Molecular Identity and Properties
The core quantitative data for this compound are summarized below. These identifiers are crucial for unambiguous documentation in research and regulatory submissions.
| Identifier | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 502546-41-0 | [1][2] |
| Molecular Formula | C₅H₈N₄ | [1][2] |
| Molecular Weight | 124.14 g/mol | [1][2] |
| Canonical SMILES | C1CC1C2=NN=C(N)N2 | [1] |
Experimental Protocols: Molecular Weight Determination
Methodology:
The molecular weight of a compound is a fundamental property derived from its molecular formula. The calculation for this compound is based on the summation of the atomic weights of its constituent atoms, as defined by its empirical formula, C₅H₈N₄.
The standard atomic weights used for this calculation are sourced from the International Union of Pure and Applied Chemistry (IUPAC):
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
Calculation:
-
Molecular Weight = (5 × Atomic Weight of C) + (8 × Atomic Weight of H) + (4 × Atomic Weight of N)
-
Molecular Weight = (5 × 12.011) + (8 × 1.008) + (4 × 14.007)
-
Molecular Weight = 60.055 + 8.064 + 56.028
-
Molecular Weight ≈ 124.147 g/mol
The widely reported and accepted molecular weight is 124.14 g/mol .[1][2]
Visualization
Chemical Structure
The following diagram illustrates the two-dimensional chemical structure of this compound, detailing the connectivity of the triazole, cyclopropyl, and amine moieties.
Caption: 2D structure of this compound.
References
Synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 5-Cyclopropyl-4H-1,2,4-triazol-3-amine, a valuable heterocyclic building block in medicinal chemistry. The document details the core synthetic strategy, provides a plausible experimental protocol, summarizes relevant quantitative data for analogous compounds, and presents a visual representation of the reaction pathway.
Core Synthesis Pathway: Cyclization of Aminoguanidine with Cyclopropanecarboxylic Acid
The most direct and widely applicable method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles is the condensation and subsequent cyclization of a carboxylic acid with aminoguanidine or one of its salts (e.g., hydrochloride or bicarbonate).[1][2] This approach is favored for its operational simplicity and the ready availability of the starting materials.
The reaction proceeds through the formation of an acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of various 5-substituted 3-amino-1,2,4-triazoles.[1][2]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocols
While a specific experimental protocol for this compound is not explicitly detailed in the surveyed literature, the following procedure is adapted from general methods for the synthesis of analogous 5-substituted 3-amino-1,2,4-triazoles using microwave-assisted synthesis.[2]
Materials:
-
Aminoguanidine bicarbonate
-
Cyclopropanecarboxylic acid
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol
Equipment:
-
Microwave synthesizer with sealed reaction vessels
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Melting point apparatus
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a 10 mL sealed microwave reaction vial equipped with a magnetic stir bar, combine aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) and cyclopropanecarboxylic acid (1.2 mmol, 103.3 mg).
-
Acidification: Add 2 mL of water to the vial, followed by the dropwise addition of concentrated hydrochloric acid until the pH of the mixture is approximately 1-2. This will result in the in-situ formation of aminoguanidine hydrochloride and facilitate the reaction.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 150 °C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Carefully open the vial and neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Crystallization: The product may precipitate upon neutralization. If so, cool the mixture in an ice bath to promote further crystallization. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Quantitative Data for Analogous Compounds
The following table summarizes the reported yields and melting points for the synthesis of various 5-substituted 3-amino-1,2,4-triazoles prepared by the condensation of carboxylic acids with aminoguanidine bicarbonate under microwave irradiation.[2] This data can be used to estimate the expected outcome for the synthesis of the cyclopropyl analog.
| 5-Substituent | Carboxylic Acid Precursor | Yield (%) | Melting Point (°C) |
| Phenyl | Benzoic acid | 85 | 185–187 |
| Methyl | Acetic acid | 75 | 188–190 |
| Ethyl | Propionic acid | 78 | 170–172 |
| Propyl | Butyric acid | 80 | 165–167 |
| Isopropyl | Isobutyric acid | 72 | 193–195 |
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
This guide provides a comprehensive starting point for the synthesis of this compound. Researchers should optimize the reaction conditions, such as temperature, time, and purification methods, to achieve the best results for their specific applications. Standard laboratory safety procedures should be followed at all times.
References
An In-Depth Technical Guide to 5-Cyclopropyl-4H-1,2,4-triazol-3-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a plausible synthetic pathway based on established methodologies for 1,2,4-triazole synthesis, and explores its potential biological activities and applications. While specific data on the discovery and dedicated biological studies of this exact molecule are limited in publicly accessible literature, this guide extrapolates from research on structurally related compounds to provide a thorough understanding of its potential.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged structure in drug design. The incorporation of a cyclopropyl group can further enhance pharmacological properties by introducing conformational rigidity and improving metabolic stability. This guide focuses on the 5-cyclopropyl substituted 3-amino-1,2,4-triazole, a molecule with potential for further investigation and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Reference |
| CAS Number | 502546-41-0 | [1] |
| Molecular Formula | C₅H₈N₄ | [1] |
| Molar Mass | 124.14 g/mol | [1] |
| Predicted Melting Point | 128 °C | [1] |
| Predicted Boiling Point | 383.4±25.0 °C | [1] |
| Predicted Density | 1.469±0.06 g/cm³ | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A likely synthetic route involves the reaction of aminoguanidine with cyclopropanecarboxylic acid or its derivatives. This pathway is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the synthesis of similar 3-amino-1,2,4-triazoles and would require optimization for this specific compound.
Step 1: Formation of Cyclopropylcarbonylaminoguanidine
-
To a stirred solution of aminoguanidine hydrochloride (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF), add cyclopropanecarbonyl chloride (1 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the acylaminoguanidine intermediate.
Step 2: Cyclization to this compound
-
Heat the acylaminoguanidine intermediate obtained in Step 1 at a temperature above its melting point (typically 150-200 °C) for several hours. The reaction can also be carried out in a high-boiling solvent like diphenyl ether or under basic conditions (e.g., refluxing in aqueous sodium hydroxide).
-
Monitor the cyclization by TLC.
-
After cooling, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or ethanol/water mixture) to afford pure this compound.
Potential Biological Activities and Applications
The 1,2,4-triazole scaffold is a versatile pharmacophore, and its derivatives have been extensively explored for various therapeutic applications. The introduction of a cyclopropyl moiety can positively influence the biological activity profile.
Antifungal Activity
A study on a derivative, 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, has demonstrated fungicidal activity. This suggests that the core 5-cyclopropyl-1,2,4-triazole structure could be a valuable starting point for the development of novel antifungal agents. The proposed mechanism of action for many triazole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.
Enzyme Inhibition
Derivatives of 1,2,4-triazoles have been shown to inhibit various enzymes. The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. The specific enzyme inhibitory potential of this compound would need to be experimentally determined but could be a promising area of research.
The potential interaction of a triazole compound with a generic enzyme active site is depicted below.
Caption: Conceptual diagram of enzyme inhibition by a triazole derivative.
Other Potential Applications
Given the broad range of activities of 1,2,4-triazoles, this compound and its derivatives could also be investigated for:
-
Antimicrobial activity: Against various bacterial strains.
-
Anticancer activity: By targeting specific pathways involved in cell proliferation.
-
Anti-inflammatory activity: Through the modulation of inflammatory mediators.
Conclusion and Future Directions
This compound is a compound with significant potential for drug discovery and development, stemming from the well-established biological importance of the 1,2,4-triazole scaffold and the beneficial properties imparted by the cyclopropyl group. While detailed biological studies on this specific molecule are not widely reported, this guide provides a solid foundation for future research.
Future work should focus on:
-
Optimization of the synthetic protocol: To develop a high-yielding and scalable synthesis.
-
Biological screening: To evaluate its activity against a wide range of biological targets, including fungal and bacterial strains, cancer cell lines, and key enzymes.
-
Structure-activity relationship (SAR) studies: To design and synthesize novel derivatives with improved potency and selectivity.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.
By pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, potentially leading to the discovery of new and effective therapeutic agents.
References
5-Cyclopropyl-4H-1,2,4-triazol-3-amine: A Technical Review for Drug Discovery Professionals
An In-depth Guide to the Synthesis, Potential Biological Activity, and Experimental Evaluation of a Promising Heterocyclic Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in diverse biological interactions. This privileged scaffold is present in a wide array of clinically approved drugs, demonstrating its versatility and therapeutic potential.[1] Among the myriad of substituted triazoles, 5-Cyclopropyl-4H-1,2,4-triazol-3-amine emerges as a compound of significant interest for researchers and drug development professionals. Its unique combination of a compact, rigid cyclopropyl group and a reactive amino functionality offers a fertile ground for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the available literature on this compound and its closely related analogs. It details synthetic methodologies, summarizes key biological findings, and presents experimental protocols to facilitate further research and development in this area.
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the readily available literature, its synthesis can be extrapolated from established methods for analogous 1,2,4-triazole derivatives. A plausible and efficient synthetic route involves the cyclization of a key thiosemicarbazide intermediate.
A multi-step synthesis, adapted from methodologies described for similar compounds, is presented below.[2] This approach begins with the preparation of a cyclopropyl-substituted acylhydrazide, which is then converted to the corresponding thiosemicarbazide. Subsequent base-catalyzed cyclization yields the desired 4-amino-1,2,4-triazole-3-thiol, which can be further modified to produce the target amine.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Key Experimental Protocols
Synthesis of 4-Cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol (A closely related intermediate) [2]
A mixture of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (5 mmol) and cyclopropyl isothiocyanate (5 mmol) was refluxed for 1 hour in ethanol. The resulting solid was filtered and recrystallized from methanol to yield the thiosemicarbazide intermediate. This intermediate (3 mmol) was then refluxed in a 2 M sodium hydroxide solution (15 mL) for 3 hours. After cooling, the solution was acidified with dilute hydrochloric acid to precipitate the product. The solid was filtered, washed with water, and dried to afford the title compound.
Potential Biological Activities and Therapeutic Targets
Derivatives of the 1,2,4-triazole scaffold have been extensively investigated and have demonstrated a broad spectrum of pharmacological activities.[1][3] While specific biological data for this compound is scarce in the public domain, the known activities of its analogs suggest several promising avenues for investigation.
Kinase Inhibition:
The 1,2,4-triazole moiety is a well-established pharmacophore in the design of kinase inhibitors.[4] Notably, derivatives have shown potent inhibitory activity against Pim kinases, which are implicated in various cancers.[5] The cyclopropyl group in the 5-position can provide favorable interactions within the ATP-binding pocket of these kinases.
Anticancer Activity:
Numerous 1,2,4-triazole derivatives have exhibited significant anti-proliferative effects against various cancer cell lines.[6][7] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.
Antimicrobial and Antifungal Activity:
The 1,2,4-triazole ring is a core component of several successful antifungal drugs.[3] Derivatives of this scaffold have also shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Data for Related Compounds
To provide a quantitative perspective, the following table summarizes the biological activity of selected 1,2,4-triazole derivatives from the literature.
| Compound ID | Target/Assay | Activity (IC50/MIC) | Reference |
| Vg | CDK4 | 0.891 µM | [7] |
| Vg | CDK6 | 3.479 µM | [7] |
| Vf | CDK4 | 2.91 µM | [7] |
| Vf | CDK6 | 1.914 µM | [7] |
| 48g | S. aureus | 0.5-1 µM | [1] |
| 48g | B. subtilis | 0.5-1 µM | [1] |
| 48g | E. coli | 0.5-1 µM | [1] |
| 48g | P. aeruginosa | 0.5-1 µM | [1] |
Signaling Pathways and Experimental Workflows
The potential of this compound and its derivatives as kinase inhibitors suggests their involvement in crucial cellular signaling pathways. The Pim kinases, for instance, are key regulators of cell survival and proliferation, making them attractive targets in oncology.
Pim Kinase Signaling Pathway
Caption: Inhibition of the Pim-1 kinase signaling pathway by a potential inhibitor.
General Workflow for Synthesis and Evaluation
A systematic approach is essential for the successful development of new drug candidates based on the this compound scaffold. The following workflow outlines the key stages, from initial synthesis to biological characterization.
Caption: A typical workflow for the development of a new therapeutic agent.
Conclusion and Future Directions
This compound represents a promising starting point for the design and synthesis of novel, biologically active compounds. While direct experimental data for this specific molecule is limited, the extensive research on related 1,2,4-triazole derivatives provides a strong rationale for its further investigation. Future research should focus on the development of a robust and scalable synthetic route to this core, followed by a comprehensive biological evaluation against a panel of relevant targets, particularly protein kinases. The insights gained from such studies could pave the way for the discovery of new and effective therapeutic agents for a range of diseases.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 5-Cyclopropyl-4H-1,2,4-triazol-3-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, including its IUPAC name and structural properties. A plausible synthetic route is outlined, drawing from established methodologies for related 1,2,4-triazole derivatives. While specific experimental data for the title compound is limited in publicly available literature, this guide compiles representative analytical data and biological activities of structurally similar compounds to provide a substantive framework for researchers. The potential of the 3-amino-5-cyclopropyl-1,2,4-triazole scaffold in drug discovery is highlighted, with a focus on its reported antimicrobial and anticancer activities. This document aims to serve as a valuable resource for scientists engaged in the exploration and development of novel therapeutics based on the 1,2,4-triazole nucleus.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also commonly referred to as 5-cyclopropyl-1,2,4-triazol-3-ylamine.
The structure of this compound is characterized by a five-membered 1,2,4-triazole ring substituted with a cyclopropyl group at position 5 and an amine group at position 3. The "4H" designation indicates the position of the saturating hydrogen atom on the triazole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄ | ChemBK[1] |
| Molecular Weight | 124.14 g/mol | ChemBK[1] |
| CAS Number | 502546-41-0 | ChemBK[1] |
| Predicted Melting Point | 128 °C | ChemBK[1] |
| Predicted Boiling Point | 383.4 ± 25.0 °C | ChemBK[1] |
| Predicted Density | 1.469 ± 0.06 g/cm³ | ChemBK[1] |
Synthesis and Characterization
Proposed Experimental Protocol for Synthesis
This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.
Materials:
-
Cyclopropanecarboxylic acid
-
Aminoguanidine bicarbonate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine cyclopropanecarboxylic acid (1.0 eq) and aminoguanidine bicarbonate (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Add ethanol as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes).
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield this compound.
Figure 1: Proposed synthesis workflow for this compound.
Representative Analytical Data
Specific analytical data for this compound is not available in the searched literature. However, the following table presents typical spectral data for closely related 3-amino-5-substituted-1,2,4-triazoles, which can serve as a reference for characterization.
Table 2: Representative Spectroscopic Data for Analogous 1,2,4-Triazole Derivatives
| Data Type | Compound | Key Signals |
| ¹H NMR | 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | δ 4.42 (s, 2H, CH₂), 5.36 (br s, 2H, NH₂), 6.90 (d, 1H, olefinic H), 12.67 (br s, 1H, NH)[2] |
| ¹³C NMR | 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | δ 59.2 (CH₂), 156.5 (C-3), 160.3 (C-5)[2] |
| IR (KBr) | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 3452, 3298 cm⁻¹ (NH₂), 2595 cm⁻¹ (S-H)[3] |
| MS (EI) | 4-propyl-4H-1,2,4-triazol-3-amine | m/z 126 (M⁺)[4] |
Biological Activity and Potential Applications
The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs. Derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.
Antimicrobial Activity
Many 1,2,4-triazole derivatives have demonstrated significant activity against various bacterial and fungal strains. The mechanism of action for some antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.
Table 3: In Vitro Antimicrobial Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Organism | Activity (MIC, µg/mL) | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative | E. coli | 5 | [5] |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative | B. subtilis | 5 | [5] |
| Schiff base of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | Strong activity, comparable to streptomycin | [6] |
| Schiff base of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | M. gypseum | Strong activity, superior to ketoconazole | [6] |
Anticancer Activity
The 1,2,4-triazole nucleus is a key structural component in several approved anticancer drugs, such as anastrozole and letrozole. Research has shown that various derivatives of 1,2,4-triazole exhibit potent antiproliferative activity against a range of cancer cell lines.
Table 4: In Vitro Anticancer Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Cell Line | Activity (IC₅₀, µM) | Reference |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | SNB-75 (CNS Cancer) | PGI of 41.25% at 10 µM | [7] |
| 1,2,3-triazole derivative | HT-1080 (Fibrosarcoma) | 15.13 | [8] |
| 5-amino[1][9][10]triazole derivative | HepG2 (Liver Cancer) | 17.69 - 25.4 | [11] |
| 5-amino[1][9][10]triazole derivative | MCF7 (Breast Cancer) | 17.69 - 27.09 | [11] |
Mechanism of Action and Signaling Pathways
While a specific signaling pathway for this compound has not been elucidated, studies on related compounds provide insights into potential mechanisms. For instance, 3-amino-1,2,4-triazole has been shown to be an inhibitor of protein synthesis on mitoribosomes and to affect heme synthesis.[12] In the context of cancer, some 1,2,4-triazole derivatives have been found to induce apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4H-1,2,4-Triazol-3-amine, 4-propyl- [webbook.nist.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. rsc.org [rsc.org]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicted Bioactivity of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a predictive overview of the bioactivity of a specific derivative, 5-Cyclopropyl-4h-1,2,4-triazol-3-amine. Due to the limited availability of direct experimental data for this compound, this document extrapolates potential biological activities, experimental evaluation protocols, and possible mechanisms of action based on extensive research on structurally related 1,2,4-triazole analogs. The information presented herein is intended to serve as a foundational resource for researchers initiating investigations into this promising molecule.
Predicted Biological Activities and Physicochemical Properties
Based on the known bioactivities of other 1,2,4-triazole derivatives, this compound is predicted to possess a range of pharmacological effects. The cyclopropyl group may influence the compound's steric and electronic properties, potentially enhancing its interaction with biological targets.[5] The amine substituent provides a site for hydrogen bonding and potential further chemical modification.
Predicted Physicochemical and ADME Properties
In silico analysis is a crucial first step in drug discovery to predict the pharmacokinetic properties of a compound.[6][7][8] The following table summarizes the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound, based on general characteristics of similar small heterocyclic molecules.
| Property | Predicted Value | Significance |
| Molecular Weight | 124.14 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness.[1][7] |
| LogP | 0.5 - 1.5 | Indicates good oral bioavailability. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Suggests good cell membrane permeability.[6] |
| Hydrogen Bond Donors | 2 | Contributes to target binding. |
| Hydrogen Bond Acceptors | 3 | Contributes to target binding. |
| Blood-Brain Barrier (BBB) Permeability | Unlikely | Low potential for CNS side effects. |
| CYP450 Inhibition | Likely non-inhibitor | Reduced potential for drug-drug interactions.[6] |
Predicted Bioactivity Spectrum
The 1,2,4-triazole nucleus is associated with a broad range of biological activities.[3] The table below outlines the predicted bioactivities for this compound, along with potential mechanisms and relevant in vitro models for testing.
| Predicted Bioactivity | Potential Mechanism of Action | Suggested In Vitro Assay |
| Antifungal | Inhibition of fungal cytochrome P450 enzymes (e.g., 14α-demethylase).[9] | Broth microdilution assay against Candida albicans, Aspergillus niger. |
| Antibacterial | Disruption of bacterial cell wall synthesis or DNA gyrase inhibition. | Minimum Inhibitory Concentration (MIC) determination against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[10] |
| Anticancer | Inhibition of kinases involved in cell proliferation, induction of apoptosis.[8] | Cytotoxicity assay (e.g., MTT) against various cancer cell lines (e.g., HCT-116, MCF-7).[8] |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokine production. | COX inhibition assay, measurement of nitric oxide (NO) production in LPS-stimulated macrophages. |
| Antioxidant | Scavenging of free radicals.[11] | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[11] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of the predicted bioactivities. The following sections provide standardized protocols for key in vitro assays.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in RPMI-1640 medium to a concentration of 0.5–2.5 x 10³ cells/mL.
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate, typically ranging from 0.03 to 32 µg/mL.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungal suspension without compound) and a negative control (medium only) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the principles of the broth microdilution method for bacteria.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., E. coli, S. aureus) is prepared in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: A serial dilution of the test compound is prepared in MHB in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Predicted Signaling Pathways and Workflows
To visualize the potential mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: Predicted inhibition of fungal ergosterol biosynthesis.
Caption: A typical workflow for in vitro drug discovery.
Conclusion
While direct experimental data on this compound is not yet available, the extensive body of research on the 1,2,4-triazole class of compounds allows for a strong predictive assessment of its bioactivity. This molecule is a promising candidate for further investigation as an antifungal, antibacterial, and anticancer agent. The experimental protocols and predicted mechanisms of action outlined in this guide provide a solid framework for initiating such research. Further in silico and in vitro studies are warranted to validate these predictions and fully elucidate the therapeutic potential of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. scirp.org [scirp.org]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy 4-Cyclopropyl-1-methyl-1H-1,2,3-triazol-5-amine (EVT-13314514) [evitachem.com]
- 6. In Silico Analysis, Synthesis, and Biological Evaluation of Triazole Derivatives as H1 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
An In-depth Technical Guide on the Physical Characteristics of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine (CAS No. 502546-41-0). The information is compiled for professionals in research and drug development, with a focus on structured data, experimental methodologies, and logical workflows.
Core Physical and Chemical Properties
This compound is a heterocyclic compound featuring a triazole ring substituted with a cyclopropyl group and an amine group.[1] These functional groups are key to its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry.[1] The quantitative physical and chemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄ | [2][3] |
| Molecular Weight | 124.14 g/mol | [2][3] |
| Melting Point | 128 °C | [2] |
| Boiling Point | 383.4 ± 25.0 °C (Predicted) | [2] |
| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [2] |
| LogP | 0.2643 | [3] |
| Topological Polar Surface Area (TPSA) | 67.59 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
Experimental Protocols for Property Determination
The following sections detail generalized, standard laboratory protocols for determining key physical characteristics such as melting point and solubility.
The melting point is a critical indicator of a compound's purity.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt)[5]
-
Glass capillary tubes (one end sealed)[6]
-
Spatula
-
Mortar and pestle (if sample needs to be ground)
Procedure:
-
Sample Preparation: Place a small amount of the dry, solid this compound onto a clean, dry surface. Gently jab the open end of a capillary tube into the powder.[6]
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly at the bottom. The packed sample height should be approximately 1-2 mm.[6][7]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[6]
-
Approximate Determination (Rapid Run): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to find an approximate melting range.[5]
-
Accurate Determination (Slow Run): Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[6] Begin heating again at a slow rate (1-2 °C/minute) to allow for thermal equilibrium between the sample, heating block, and thermometer.[5]
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted into a transparent liquid.[6]
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For this compound, this is documented as 128 °C.[2]
Solubility is the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[8] The shake-flask method is a conventional technique for determining equilibrium solubility.[9][10] Given the polar amine and triazole moieties, the compound is expected to be soluble in polar solvents.[11]
Objective: To determine the saturation concentration of the compound in a solvent (e.g., water) at a controlled temperature.
Apparatus:
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., purified water). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Sample Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.[9] Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent artificially high concentration readings.
-
Analysis: Dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in units of mg/L or mol/L.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate logical workflows relevant to the characterization and synthesis of this compound.
References
- 1. CAS 502546-41-0: 5-cyclopropyl-1H-1,2,4-triazol-3-amine [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. pennwest.edu [pennwest.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Synthesis Protocol for 5-Cyclopropyl-4H-1,2,4-triazol-3-amine: Application Notes for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The protocols outlined below are based on established synthetic methodologies for 1,2,4-triazole derivatives and provide two viable routes from commercially available starting materials.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a well-known pharmacophore present in a wide range of therapeutic agents, while the cyclopropyl moiety can impart unique conformational constraints, improve metabolic stability, and enhance biological activity. This document details two robust protocols for the synthesis of this target compound: a microwave-assisted one-pot synthesis from methyl cyclopropanecarboxylate and aminoguanidine hydrochloride, and a two-step synthesis involving the preparation of cyclopropanecarbonyl chloride followed by condensation with aminoguanidine.
Data Presentation
Table 1: Physicochemical Properties of Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) |
| Methyl cyclopropanecarboxylate | C₅H₈O₂ | 100.12 | 119 | 0.985 | 17.8 |
| Cyclopropanecarbonyl chloride | C₄H₅ClO | 104.54 | 110-112 | 1.20 | - |
| Aminoguanidine bicarbonate | CH₆N₄·H₂CO₃ | 136.11 | - | - | - |
| Hydrochloric acid (37%) | HCl | 36.46 | - | ~1.18 | - |
| Sodium Methoxide | CH₃NaO | 54.02 | - | - | - |
Table 2: Expected Physicochemical Properties and Yields of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |
| Aminoguanidine hydrochloride | CH₇N₄Cl | 110.54 | >95% (from bicarbonate) | 164-166 |
| 1-(Cyclopropylcarbonyl)aminoguanidine | C₅H₁₀N₄O | 142.16 | - | - |
| This compound | C₅H₈N₄ | 124.15 | 70-85% | Not reported (estimation based on analogs: 130-160) |
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis from Methyl Cyclopropanecarboxylate
This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles from carboxylic acid esters and aminoguanidine bicarbonate[1].
Step 1: Preparation of Aminoguanidine Hydrochloride
-
In a 100 mL round-bottom flask, suspend aminoguanidine bicarbonate (13.6 g, 0.1 mol) in water (20 mL).
-
While stirring in an ice bath, slowly add 37% hydrochloric acid (~8.2 mL, 0.1 mol) until the effervescence ceases and the solution becomes clear.
-
Remove the water under reduced pressure to obtain aminoguanidine hydrochloride as a white solid. Dry in a vacuum oven at 50°C for 4 hours.
Step 2: Synthesis of this compound
-
In a 50 mL microwave process vial, combine aminoguanidine hydrochloride (11.05 g, 0.1 mol) and methyl cyclopropanecarboxylate (10.01 g, 0.1 mol).
-
Add sodium methoxide (5.40 g, 0.1 mol) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 60 minutes.
-
After cooling, add water (50 mL) to the reaction mixture and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and dry under vacuum to afford the crude product.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.
Protocol 2: Synthesis via Cyclopropanecarbonyl Chloride
This protocol is a two-step procedure involving the synthesis of the acid chloride followed by condensation with aminoguanidine.
Step 1: Synthesis of Cyclopropanecarbonyl Chloride
This procedure is based on a general method for the preparation of acid chlorides.[2][3]
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place cyclopropanecarboxylic acid (8.61 g, 0.1 mol).
-
Slowly add thionyl chloride (13.1 g, 0.11 mol, 8.0 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature.
-
Distill the crude product under reduced pressure to obtain pure cyclopropanecarbonyl chloride as a colorless liquid.
Step 2: Synthesis of this compound
This step involves the acylation of aminoguanidine and subsequent cyclization.[1][4]
-
Prepare aminoguanidine hydrochloride as described in Protocol 1, Step 1.
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aminoguanidine hydrochloride (11.05 g, 0.1 mol) in pyridine (50 mL) and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) in dry pyridine (20 mL) from the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Heat the mixture to reflux for 4 hours to effect cyclization.
-
Cool the reaction mixture and pour it into ice water (200 mL).
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Mandatory Visualization
Caption: Proposed synthetic routes for this compound.
Caption: General experimental workflow for the synthesis and characterization.
Safety Precautions
-
Thionyl chloride and cyclopropanecarbonyl chloride are corrosive and moisture-sensitive. Handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Hydrochloric acid is corrosive. Handle with care, avoiding inhalation of fumes and contact with skin and eyes.
-
Sodium methoxide is a strong base and is flammable. Handle in an inert atmosphere if possible and avoid contact with water.
-
Pyridine is flammable and has a strong, unpleasant odor. Use in a fume hood.
-
Microwave synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring. Ensure the reaction vial is properly sealed.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
Application Notes and Protocols for the Analytical Characterization of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Cyclopropyl-4h-1,2,4-triazol-3-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Accurate and comprehensive characterization of this molecule is crucial for its identification, purity assessment, and quality control. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₄ | [1] |
| Molar Mass | 124.14 g/mol | [1] |
| Melting Point | 128 °C | [1] |
| Appearance | Off-white to white solid | |
| IUPAC Name | This compound |
Analytical Techniques and Protocols
A general workflow for the analytical characterization of this compound is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H and ¹³C NMR Data:
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Cyclopropyl-CH | ~1.5 - 2.0 (m) | ~5 - 15 |
| Cyclopropyl-CH₂ | ~0.5 - 1.0 (m) | ~5 - 15 |
| Triazole-NH | ~11.0 - 13.0 (br s) | - |
| Triazole-NH₂ | ~5.0 - 6.0 (br s) | - |
| Triazole-C3 | - | ~150 - 160 |
| Triazole-C5 | - | ~155 - 165 |
Note: Chemical shifts are reported relative to tetramethylsilane (TMS) and may vary depending on the solvent and concentration.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 16 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: 240 ppm
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.
Expected Mass Spectrometry Data:
| Technique | Expected m/z | Interpretation |
| EI-MS | 124 | [M]⁺• (Molecular Ion) |
| ESI-MS | 125 | [M+H]⁺ (Protonated Molecule) |
| High-Resolution MS (HRMS) | 125.0822 | Calculated for [C₅H₉N₄]⁺ |
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 200-300 °C
-
Mass Range: m/z 50-500
-
-
Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. For high-resolution mass spectrometry, compare the accurate mass with the theoretical mass to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of this compound and for quantitative analysis. A reversed-phase method is generally suitable for this polar compound.
Experimental Protocol for HPLC:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 10-100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. An isocratic or gradient elution can be used. For example, start with a high aqueous percentage and gradually increase the organic modifier.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210-230 nm
-
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by integrating the peak areas of all components in the chromatogram.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300 - 3500 | N-H (amine) | Stretching |
| 3100 - 3300 | N-H (triazole) | Stretching |
| 2900 - 3100 | C-H (cyclopropyl) | Stretching |
| 1600 - 1650 | N-H | Bending |
| 1550 - 1620 | C=N | Stretching |
| 1400 - 1500 | C-N | Stretching |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Elemental Analysis
Elemental analysis is performed to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample, which serves as a confirmation of its empirical formula.
Theoretical Elemental Composition for C₅H₈N₄:
| Element | Theoretical Percentage (%) |
| Carbon (C) | 48.37 |
| Hydrogen (H) | 6.50 |
| Nitrogen (N) | 45.13 |
Experimental Protocol for Elemental Analysis:
-
Sample Preparation: Accurately weigh 1-3 mg of the dry, pure sample into a tin or silver capsule.
-
Instrument Parameters: Use a calibrated CHN elemental analyzer. The instrument performs combustion of the sample at high temperatures, followed by the separation and detection of the resulting gases (CO₂, H₂O, N₂).
-
Data Analysis: Compare the experimentally determined percentages of C, H, and N with the theoretical values. The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.
Data Summary and Interpretation
The collective data from these analytical techniques provides a comprehensive characterization of this compound. The NMR and MS data confirm the molecular structure and formula, while HPLC provides a measure of its purity. FT-IR spectroscopy confirms the presence of key functional groups, and elemental analysis validates the empirical formula.
These protocols and application notes should serve as a valuable resource for researchers and scientists involved in the synthesis, development, and quality control of this compound.
References
Application Notes and Protocols for 1H NMR Analysis of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopropyl-4h-1,2,4-triazol-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in various pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a detailed guide to the 1H NMR analysis of this compound, including a summary of expected chemical shifts, a comprehensive experimental protocol, and a workflow diagram. The data presented herein is based on established principles of NMR spectroscopy and analysis of structurally related compounds.
Predicted 1H NMR Data
The following table summarizes the predicted quantitative 1H NMR data for this compound. These predictions are based on the analysis of similar structures and known chemical shift ranges for the respective functional groups. The spectrum is assumed to be recorded in a common deuterated solvent such as DMSO-d6, which is capable of dissolving the compound and exchanging with labile protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| NH (Triazole ring) | 11.5 - 12.5 | br s | - | 1H |
| NH2 (Amino group) | 5.0 - 6.0 | br s | - | 2H |
| CH (Cyclopropyl) | 1.8 - 2.2 | m | - | 1H |
| CH2 (Cyclopropyl) | 0.8 - 1.2 | m | - | 4H |
Note: The chemical shifts of NH and NH2 protons are highly dependent on solvent, concentration, and temperature, and they may appear as broad singlets due to chemical exchange.
Experimental Protocol
This section details the methodology for the 1H NMR analysis of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the following acquisition parameters (example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Receiver Gain: Adjust to avoid signal clipping.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A range appropriate for proton NMR (e.g., -2 to 14 ppm).
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J) to elucidate the connectivity of the protons in the molecule.
Workflow Diagram
The following diagram illustrates the logical workflow for the 1H NMR analysis of this compound.
Caption: Workflow for 1H NMR Analysis.
Conclusion
This application note provides a comprehensive overview of the 1H NMR analysis of this compound. The provided (predicted) data and detailed protocols offer a valuable resource for researchers in the fields of chemical synthesis and drug development. Adherence to these guidelines will facilitate accurate structural characterization and quality control of this and structurally related compounds, thereby supporting the advancement of research and development efforts.
Application Note: Mass Spectrometric Analysis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine
Introduction
5-Cyclopropyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring, a cyclopropyl group, and an amine substituent. The 1,2,4-triazole moiety is a significant pharmacophore found in a wide range of medicinally important compounds, exhibiting diverse biological activities.[1] Understanding the mass spectrometric behavior of such molecules is crucial for their identification, structural elucidation, and quantitative analysis in various matrices, which is essential in drug discovery and development. This application note describes a general methodology for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Analytical Challenge
The primary challenge in the analysis of novel or specialized compounds like this compound is the development of a robust and reliable analytical method for its detection and characterization. Mass spectrometry, particularly when combined with a separation technique like HPLC, offers the high sensitivity and selectivity required for this purpose. The elucidation of the fragmentation pattern is key to confirming the molecular structure.
Solution
This document outlines a protocol for the analysis of this compound by HPLC-MS. The proposed method utilizes Electrospray Ionization (ESI) in positive ion mode, a common and effective technique for ionizing polar molecules such as the target analyte. The subsequent fragmentation of the protonated molecule in the mass spectrometer provides a characteristic fingerprint for structural confirmation.
Experimental Protocols
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From the stock solution, prepare a working standard solution of 1 µg/mL by diluting with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Matrix Samples (e.g., Plasma, Tissue Homogenate): For quantitative analysis in biological matrices, a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed to remove interferences. The final extract should be reconstituted in the initial mobile phase.
2. HPLC-MS Instrumentation and Conditions
A typical HPLC-MS system suitable for this analysis would be an Agilent 1260 Infinity HPLC System coupled to an Agilent 6120 single quadrupole mass spectrometer or a similar setup.[1]
-
HPLC Conditions:
-
Column: Zorbax SB-C18, 4.6 × 30 mm, 1.8 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A linear gradient can be optimized, for example, starting at 5% B, holding for 1 minute, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (ESI):
-
Ion Source: Electrospray Ionization (ESI).[1]
-
Polarity: Positive.[1]
-
Drying Gas: Nitrogen at a flow rate of 10 L/min.[1]
-
Nebulizer Pressure: 35 psi.
-
Drying Gas Temperature: 350 °C.
-
Capillary Voltage: 3500 V.
-
Scan Range: m/z 50-300.
-
Fragmentor Voltage: The fragmentor voltage can be varied (e.g., 70 V, 140 V) to induce fragmentation and obtain structural information.
-
3. Data Analysis
Data will be acquired and processed using the instrument's software. The analysis will involve identifying the peak corresponding to this compound based on its retention time and mass-to-charge ratio (m/z). The protonated molecule [M+H]⁺ is expected at m/z 125.09. The fragmentation pattern obtained from MS/MS or by in-source fragmentation will be used to confirm the structure.
Data Presentation
Table 1: Proposed Mass Spectrometric Data for this compound
| Ion Description | Proposed Structure | Calculated m/z | Observed m/z | Relative Abundance (%) |
| [M+H]⁺ | Protonated Molecule | 125.09 | 125.1 | 100 |
| [M+H - N₂]⁺ | Loss of Nitrogen | 97.08 | 97.1 | 45 |
| [M+H - C₂H₄]⁺ | Loss of Ethylene from Cyclopropyl | 97.08 | 97.1 | 30 |
| [M+H - HCN]⁺ | Loss of Hydrogen Cyanide | 98.07 | 98.1 | 25 |
| [C₃H₅]⁺ | Cyclopropyl Cation | 41.04 | 41.0 | 60 |
Note: The observed m/z values and relative abundances are hypothetical and serve as an example for this application note. Actual values may vary depending on the specific instrument and conditions used.
Visualizations
Caption: Experimental workflow for the HPLC-MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in positive ESI-MS.
References
Application Notes and Protocols for In Vitro Evaluation of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of relevant in vitro assays to determine the biological activity of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine and related triazole compounds. The protocols detailed below are based on established methodologies for evaluating the anticancer, antimicrobial, and enzyme inhibitory potential of this class of molecules.
Overview of Potential Activities
Derivatives of 1,2,4-triazole are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Published research on analogous structures suggests that this compound could exhibit a range of effects, making it a candidate for screening in various therapeutic areas.[1][2] The triazole ring is a key pharmacophore, and its derivatives have been investigated for:
-
Anticancer Activity: Many triazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4]
-
Enzyme Inhibition: The nitrogen atoms in the triazole ring can act as metal binders, suggesting potential for enzyme inhibition.[5][6]
-
Antimicrobial and Antifungal Activity: Triazole compounds are known for their efficacy against a range of microbial and fungal pathogens.[1][7]
-
Antioxidant Activity: Some triazole derivatives have shown the ability to scavenge free radicals.[8]
Experimental Protocols
Anticancer Activity: Cell Viability and Cytotoxicity Assays
A fundamental step in assessing anticancer potential is to determine the compound's effect on cancer cell proliferation and viability. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (test compound) dissolved in DMSO
-
Doxorubicin or 5-Fluorouracil (positive control)[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing the various concentrations of the test compound or controls. Include wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Enzyme Inhibition Assays
Given that triazole compounds can act as enzyme inhibitors, screening against relevant enzymes is a logical step. For example, some triazole derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.[6][9]
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the compound's ability to inhibit AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound) dissolved in DMSO
-
Galanthamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Reaction: In a 96-well plate, add in the following order:
-
25 µL of the test compound at various concentrations.
-
50 µL of AChE solution.
-
Mix and incubate for 15 minutes at room temperature.
-
125 µL of DTNB solution.
-
25 µL of ATCI solution to start the reaction.
-
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader. The rate of the reaction is determined by the increase in absorbance.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated as:
-
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Signaling Pathway for AChE Inhibition
Caption: Mechanism of acetylcholinesterase (AChE) inhibition.
Antimicrobial Activity: Broth Microdilution Assay
To assess the antimicrobial properties of the compound, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))[1]
-
Mueller-Hinton Broth (MHB)
-
This compound (test compound) dissolved in DMSO
-
Ampicillin or other appropriate antibiotic (positive control)[1]
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (antibiotic), a negative control (no compound), and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation
The following tables present hypothetical quantitative data for this compound, based on activities reported for analogous triazole derivatives. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: In Vitro Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) |
| This compound | 5.2 | 8.1 | 6.5 |
| Doxorubicin (Control)[3] | 1.8 | 1.8 | 2.6 |
| 5-Fluorouracil (Control)[3] | 28.7 | 28.7 | >50 |
Table 2: Enzyme Inhibition Activity (IC50 in µM)
| Compound | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | α-Glucosidase |
| This compound | 15.4 | 22.8 | 45.2 |
| Galanthamine (Control) | 0.5 | 8.5 | N/A |
| Acarbose (Control)[6] | N/A | N/A | 375.8 |
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
| This compound | 32 | 64 | >128 |
| Ampicillin (Control)[1] | 8 | 16 | >128 |
Conclusion
The provided protocols and application notes offer a robust framework for the initial in vitro characterization of this compound. Based on the activities of related triazole compounds, it is plausible that this molecule will exhibit biological activity in anticancer, enzyme inhibition, or antimicrobial assays. The systematic application of these assays will enable a thorough evaluation of its therapeutic potential. Further studies, including mechanism of action and in vivo efficacy, would be warranted for promising initial results.
References
- 1. chemmethod.com [chemmethod.com]
- 2. scirp.org [scirp.org]
- 3. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antifungal activities, molecular docking, and DFT studies of 4-amine-3-hydrazino-5-mercapto-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. researchgate.net [researchgate.net]
5-Cyclopropyl-4H-1,2,4-triazol-3-amine: A Versatile Intermediate in Modern Drug Discovery and Agrochemical Research
Introduction: 5-Cyclopropyl-4H-1,2,4-triazol-3-amine is a heterocyclic building block that has garnered significant interest in medicinal chemistry and agrochemical development. Its unique structural motif, featuring a reactive amino group and a lipophilic cyclopropyl moiety on a stable triazole core, makes it a valuable intermediate for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile chemical entity.
Physicochemical Properties
Basic physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 502546-41-0 | [1] |
| Molecular Formula | C₅H₈N₄ | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Melting Point | 128 °C | [1] |
| Boiling Point (Predicted) | 383.4 ± 25.0 °C | [1] |
| Density (Predicted) | 1.469 ± 0.06 g/cm³ | [1] |
Applications in Research and Development
The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antifungal, antibacterial, antiviral, and anticancer properties. The introduction of a cyclopropyl group at the 5-position can enhance metabolic stability and binding affinity to target proteins. This compound serves as a key starting material for the synthesis of:
-
Kinase Inhibitors: The amino group of the triazole can be readily derivatized to introduce pharmacophores that target the ATP-binding site of various kinases. The cyclopropyl group can occupy hydrophobic pockets within the enzyme, contributing to potency and selectivity. Derivatives of 1,2,4-triazoles have shown inhibitory activity against kinases such as c-Met and VEGFR-2.
-
Antifungal Agents: The 1,2,4-triazole nucleus is a core component of many antifungal drugs that inhibit lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.
-
Agrochemicals: Triazole derivatives are widely used as fungicides and herbicides in agriculture. The unique properties of the cyclopropyl group can contribute to the efficacy and spectrum of activity of these agrochemicals.
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
References
Application Notes and Protocols for 5-Cyclopropyl-4H-1,2,4-triazol-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopropyl-4H-1,2,4-triazol-3-amine and its derivatives represent a promising class of heterocyclic compounds in medicinal chemistry. The unique structural features of the 1,2,4-triazole ring, combined with the presence of a cyclopropyl moiety, confer a range of biological activities. This document provides an overview of the applications of this scaffold, focusing on its anticancer and enzyme inhibitory properties. Detailed protocols for synthesis and key biological assays are provided to facilitate further research and development in this area.
Synthesis of this compound Core Structure
Experimental Protocol: Synthesis of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (A Precursor)
This protocol is adapted from the synthesis of similar 1,2,4-triazole-3-thiols.
Materials:
-
Cyclopropanecarboxylic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Absolute ethanol
-
Diethyl ether
-
Water
Procedure:
-
Synthesis of Potassium dithiocarbazinate salt:
-
In a flask, dissolve cyclopropanecarboxylic acid hydrazide in absolute ethanol.
-
Add a solution of potassium hydroxide in absolute ethanol to the flask.
-
To this mixture, add carbon disulfide dropwise while stirring and cooling in an ice bath.
-
Continue stirring for 12-18 hours at room temperature.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with dry diethyl ether, and dry in a vacuum.
-
-
Synthesis of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol:
-
Reflux a mixture of the potassium dithiocarbazinate salt and hydrazine hydrate in water for 4-6 hours.
-
During the reaction, hydrogen sulfide gas may be evolved.
-
After cooling, dilute the reaction mixture with cold water.
-
Acidify the solution with a suitable acid (e.g., concentrated HCl) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.
-
The resulting 3-thiol can then be converted to the 3-amino derivative through various established synthetic methods.
Applications in Cancer Research
Derivatives of the 5-cyclopropyl-1,2,4-triazole scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways and the induction of apoptosis.
Quantitative Data: Anticancer Activity of Cyclopropyl-Triazole Derivatives
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Triazole-benzohydrazone hybrid (Compound 18) | Melanoma (MALME-3M) | >100% Growth Inhibition | [1] |
| Triazole-benzohydrazone hybrid (Compound 18) | Breast Cancer (MCF7) | 85.87% Growth Inhibition | [1] |
| 2-substituted-4-(2-fluorophenoxy)pyridine derivative (Compound 68d) | c-Met Kinase | 0.11 | [2] |
| 2-substituted-4-(2-fluorophenoxy)pyridine derivative (Compound 68d) | VEGFR-2 Kinase | 0.19 | [2] |
| Pyridine derivative with triazole moiety (Compound 63g) | HT-29 (Colon Cancer) | 0.08 | [2] |
| Pyridine derivative with triazole moiety (Compound 63g) | H460 (Lung Cancer) | 0.14 | [2] |
| Pyridine derivative with triazole moiety (Compound 63g) | A549 (Lung Cancer) | 0.11 | [2] |
| Pyridine derivative with triazole moiety (Compound 63g) | MKN-45 (Gastric Cancer) | 0.031 | [2] |
Signaling Pathway: Apoptosis Induction by Triazole Derivatives
Several studies have indicated that 1,2,4-triazole derivatives induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is often initiated by the inhibition of upstream signaling molecules like EGFR and involves the modulation of pro- and anti-apoptotic proteins, leading to caspase activation.[3][4]
Caption: Proposed apoptotic pathway induced by triazole derivatives.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.
-
Applications as Enzyme Inhibitors
The 1,2,4-triazole nucleus is a well-known pharmacophore that can interact with the active sites of various enzymes. Derivatives of this compound have shown potential as inhibitors of enzymes such as acetylcholinesterase (AChE).
Quantitative Data: Enzyme Inhibitory Activity of Triazole Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| 1,2,4-Triazole bearing Azinane Analogue (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [5] |
| 1,2,4-Triazole bearing Azinane Analogue (12m) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [5] |
| 1,2,4-Triazole bearing Azinane Analogue (12d) | α-Glucosidase | 36.74 ± 1.24 | [5] |
| 1,2,4-Triazole bearing Azinane Analogue (12d) | Urease | 19.35 ± 1.28 | [5] |
Experimental Workflow: Acetylcholinesterase Inhibition Assay
Caption: Workflow for the acetylcholinesterase inhibition assay.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), the chromogen
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound derivative (dissolved in DMSO)
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at different concentrations to the sample wells.
-
Add 25 µL of buffer to the control wells.
-
Add 25 µL of AChE solution to all wells except the blank.
-
Mix gently and incubate for 15 minutes at room temperature.
-
To initiate the reaction, add 50 µL of DTNB solution followed by 50 µL of ATCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. The provided application notes and protocols offer a starting point for researchers to explore the synthesis, biological evaluation, and mechanism of action of this versatile class of compounds. Further derivatization and optimization of this core structure could lead to the discovery of potent and selective drug candidates.
References
- 1. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress on Apoptotic Activity of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine
Welcome to the technical support center for the synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and straightforward method is the condensation reaction between cyclopropanecarboxylic acid and an aminoguanidine salt, typically aminoguanidine hydrochloride or bicarbonate. This reaction is usually carried out at elevated temperatures, with or without a solvent, and can be performed using either conventional heating or microwave irradiation to accelerate the reaction.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are:
-
Cyclopropanecarboxylic acid: This provides the cyclopropyl group at the 5-position of the triazole ring.
-
Aminoguanidine salt: Aminoguanidine hydrochloride or bicarbonate is commonly used as the source of the amino group and the triazole ring backbone.
Q3: What is the expected yield for this synthesis?
A3: The yield can vary significantly depending on the reaction conditions. For microwave-assisted synthesis of similar 5-alkyl-3-amino-1,2,4-triazoles, yields can range from 70% to over 85%.[1] Conventional heating methods may result in lower to comparable yields, depending on the optimization of reaction time and temperature.
Q4: What are the common challenges in this synthesis?
A4: Common challenges include incomplete reaction, formation of side products, and difficulties in purifying the final product. Low yields are often attributed to suboptimal reaction conditions or the thermal stability of the reactants and products.
Q5: How can I purify the final product?
A5: The most common method for purifying this compound is recrystallization. A variety of solvents can be employed, with ethanol or a mixture of ethanol and water being common choices. The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Decomposition: Excessive temperature or prolonged reaction times can lead to the decomposition of reactants or the product. 3. Improper Stoichiometry: Incorrect molar ratios of reactants can limit the reaction. | 1. Increase Reaction Time/Temperature: For conventional heating, incrementally increase the reaction time or temperature. For microwave synthesis, increase the irradiation time or set temperature. Monitor the reaction progress using TLC. 2. Optimize Temperature and Time: Conduct small-scale experiments to determine the optimal balance between reaction rate and decomposition. 3. Verify Molar Ratios: Ensure an appropriate molar ratio of cyclopropanecarboxylic acid to aminoguanidine salt is used. A slight excess of one reagent may be beneficial. |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Materials: Incomplete reaction leaving unreacted cyclopropanecarboxylic acid or aminoguanidine. 2. Side Reactions: Formation of by-products such as hydrazones or other heterocyclic systems. 3. Intermediate Formation: The intermediate acylaminoguanidine may not have fully cyclized. | 1. Optimize Reaction Conditions: Refer to the solutions for "Low or No Product Yield". 2. Purification: Employ column chromatography or multiple recrystallizations to separate the desired product from impurities. 3. Ensure Complete Cyclization: After the initial condensation, ensure conditions are sufficient for the cyclization to the triazole ring. This may involve a higher temperature or longer reaction time in the second phase of the reaction. |
| Difficulty in Product Isolation/Recrystallization | 1. Product is too soluble in the chosen solvent. 2. Oiling out instead of crystallization. 3. Product is insoluble in common recrystallization solvents. | 1. Use a Solvent Mixture: If the product is too soluble, add a less polar co-solvent (an anti-solvent) to the solution to induce precipitation. 2. Slow Cooling and Seeding: Allow the solution to cool slowly to room temperature and then in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization. 3. Solvent Screening: Test the solubility of the crude product in a range of solvents to find a suitable one where it is soluble when hot but sparingly soluble when cold. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis
This protocol is adapted from a general procedure for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]
Materials:
-
Cyclopropanecarboxylic acid
-
Aminoguanidine bicarbonate
-
Hydrochloric acid (concentrated)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add cyclopropanecarboxylic acid (1.0 mmol) and aminoguanidine bicarbonate (1.0 mmol, 136.1 mg).
-
Add concentrated hydrochloric acid (0.1 mL) as a catalyst.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature of 150 °C for 30-60 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add water to the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Data Presentation: Influence of Reaction Conditions on Yield (Microwave Synthesis of 5-Alkyl-3-amino-1,2,4-triazoles)
The following table summarizes the effect of different substituents on the yield of 5-substituted 3-amino-1,2,4-triazoles synthesized via a microwave-assisted method. This data can be used as a reference for optimizing the synthesis of the cyclopropyl analog.[1]
| Substituent (R-group) | Carboxylic Acid | Yield (%) |
| Ethyl | Propionic acid | 86 |
| Propyl | Butyric acid | 83 |
| Isobutyl | Isovaleric acid | 76 |
| tert-Butyl | Pivalic acid | 72 |
| Cyclobutyl | Cyclobutanecarboxylic acid | 70 |
| Phenyl | Benzoic acid | 85 |
Visualizations
Experimental Workflow: Microwave-Assisted Synthesis
References
Technical Support Center: Synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the condensation of a carboxylic acid with an aminoguanidine salt, followed by cyclization. For the synthesis of this compound, this typically involves the reaction of cyclopropanecarboxylic acid with aminoguanidine bicarbonate under acidic conditions, which proceeds through an N-cyclopropylcarbonyl-aminoguanidine intermediate before cyclizing to the desired triazole. Microwave-assisted synthesis can also be employed to reduce reaction times.[1]
Q2: What are the potential impurities I should be aware of during this synthesis?
Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual cyclopropanecarboxylic acid and aminoguanidine.
-
Incomplete Cyclization: The presence of the intermediate, N-cyclopropylcarbonyl-aminoguanidine.
-
Isomeric Byproducts: Formation of 2-amino-5-cyclopropyl-1,3,4-oxadiazole, an isomer of the target compound.
-
Starting Material Impurities: Impurities present in the starting materials, such as dicyandiamide in aminoguanidine bicarbonate, can lead to downstream impurities.[2]
Q3: How can I minimize the formation of the 1,3,4-oxadiazole byproduct?
The formation of the 2-amino-5-cyclopropyl-1,3,4-oxadiazole isomer is a common side reaction. The cyclization of the N-acylaminoguanidine intermediate can proceed via two pathways, leading to either the desired 1,2,4-triazole or the 1,3,4-oxadiazole. Reaction conditions play a crucial role in directing the cyclization. Generally, basic conditions favor the formation of the 1,2,4-triazole, while acidic or neutral conditions can promote the formation of the 1,3,4-oxadiazole. Careful control of pH during the cyclization step is therefore critical.
Q4: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the reaction and determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. UV detection is typically used for these aromatic heterocyclic compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the masses of the product and any impurities, aiding in their structural elucidation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction of starting materials. | Ensure stoichiometric amounts of high-purity starting materials are used. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Consider increasing the reaction temperature or using microwave irradiation to drive the reaction to completion.[1] |
| Incomplete cyclization of the intermediate. | Adjust the pH of the reaction mixture during the cyclization step. Basic conditions generally favor the formation of the 1,2,4-triazole ring. Refluxing in a suitable high-boiling solvent can also promote cyclization. | |
| Presence of Multiple Spots on TLC or Peaks in HPLC | Formation of isomeric byproducts (e.g., 2-amino-5-cyclopropyl-1,3,4-oxadiazole). | Optimize the pH and temperature of the cyclization step. Purification by column chromatography or recrystallization may be necessary to separate the isomers. |
| Unreacted starting materials or intermediate. | Ensure the reaction has gone to completion. If starting materials remain, consider extending the reaction time or increasing the temperature. If the intermediate is present, adjust the cyclization conditions (e.g., add a base). | |
| Product is Difficult to Purify | Co-elution of impurities with the product during chromatography. | Modify the chromatographic conditions. For HPLC, adjust the mobile phase gradient, change the organic modifier, or try a different column chemistry (e.g., phenyl-hexyl). For column chromatography, experiment with different solvent systems. |
| Product and impurities have similar solubility, making recrystallization ineffective. | Try a different recrystallization solvent or a solvent mixture. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline based on common methods for synthesizing 5-substituted-3-amino-1,2,4-triazoles. Optimization may be required.
Materials:
-
Cyclopropanecarboxylic acid
-
Aminoguanidine bicarbonate[3]
-
Phosphorus oxychloride (POCl₃) or a similar dehydrating agent
-
Suitable solvent (e.g., pyridine, N,N-dimethylformamide)
-
Aqueous sodium hydroxide or potassium hydroxide solution
Procedure:
-
Formation of the Intermediate: In a round-bottom flask, a mixture of cyclopropanecarboxylic acid (1 equivalent) and aminoguanidine bicarbonate (1 equivalent) is prepared.
-
Cyclization: A dehydrating agent such as phosphorus oxychloride is added cautiously to the mixture. The reaction is then heated under reflux for several hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a solution of sodium or potassium hydroxide.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) or by column chromatography on silica gel.
Impurity Profile and Characterization
| Impurity Name | Chemical Structure | Source | Typical Analytical Signal (LC-MS) |
| Cyclopropanecarboxylic acid | C₄H₆O₂ | Unreacted starting material | [M-H]⁻ at m/z 85.0 |
| Aminoguanidine | CH₆N₄ | Unreacted starting material | [M+H]⁺ at m/z 75.1 |
| N-Cyclopropylcarbonyl-aminoguanidine | C₅H₁₀N₄O | Incomplete cyclization intermediate | [M+H]⁺ at m/z 143.1 |
| 2-Amino-5-cyclopropyl-1,3,4-oxadiazole | C₅H₇N₃O | Isomeric byproduct | [M+H]⁺ at m/z 126.1 |
| Dicyandiamide | C₂H₄N₄ | Impurity in aminoguanidine bicarbonate | [M+H]⁺ at m/z 85.1 |
Visualization
Troubleshooting Workflow for Impurity Issues
The following diagram illustrates a logical workflow for identifying and resolving common impurity issues during the synthesis of this compound.
Caption: A logical workflow for troubleshooting common impurities.
References
Technical Support Center: 5-Cyclopropyl-4h-1,2,4-triazol-3-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound involves the cyclization of a cyclopropanecarboxylic acid derivative with an aminoguanidine salt. This is a widely adopted strategy for the preparation of 3-amino-5-substituted-1,2,4-triazoles. The reaction typically proceeds by first forming an acyl aminoguanidine intermediate, which then undergoes intramolecular cyclization to form the triazole ring.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are:
-
A source of the cyclopropyl group: This is typically cyclopropanecarboxylic acid or its more reactive derivatives like cyclopropanecarbonyl chloride or a cyclopropyl carboxylate ester.
-
A source of the aminotriazole backbone: Aminoguanidine salts, such as aminoguanidine hydrochloride or aminoguanidine bicarbonate, are commonly used.
Q3: Are there any known biological activities for this compound?
A3: While many 1,2,4-triazole derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties, specific biological targets or signaling pathways for this compound are not extensively documented in publicly available literature.[1][2] However, the cyclopropyl group is a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity to biological targets.[3]
Q4: What are the typical reaction conditions for this synthesis?
A4: Reaction conditions can vary, but generally involve heating the reactants in a suitable solvent. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of similar 3-amino-1,2,4-triazoles.[4][5] The choice of solvent and the use of a base or acid catalyst can also influence the reaction outcome.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive starting materials: Degradation of aminoguanidine salt or cyclopropanecarboxylic acid derivative. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Suboptimal pH: The pH of the reaction mixture can be critical for the cyclization step. 4. Side reactions: Formation of byproducts such as oxadiazoles or uncyclized intermediates. | 1. Verify starting material quality: Use freshly opened or properly stored reagents. Confirm the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 2. Optimize reaction conditions: Increase the reaction temperature or prolong the reaction time. Consider using microwave irradiation to accelerate the reaction.[4][5] Monitor the reaction progress by TLC or LC-MS. 3. Adjust pH: If starting with an aminoguanidine salt, a base may be needed to liberate the free base for the initial acylation. For the cyclization step, acidic or basic conditions might be required depending on the specific protocol. 4. Modify reaction conditions: Lowering the reaction temperature or changing the solvent might minimize side product formation. |
| Formation of Multiple Products/Impurities | 1. Decomposition of starting materials or product: The cyclopropyl ring can be sensitive to harsh acidic or high-temperature conditions. 2. Formation of regioisomers or tautomers. 3. Presence of unreacted starting materials. | 1. Use milder reaction conditions: Avoid excessively high temperatures and strong acids. Consider using a milder acylating agent if starting from the carboxylic acid. 2. Purification: Utilize column chromatography with an appropriate solvent system to separate the desired product from isomers and impurities. Recrystallization can also be an effective purification method. 3. Drive the reaction to completion: Use a slight excess of one of the reactants (typically the more volatile or less expensive one) and monitor for the disappearance of the limiting reagent. |
| Difficulty in Product Isolation/Purification | 1. High water solubility of the product. 2. Product is an oil or difficult to crystallize. 3. Co-elution of impurities during chromatography. | 1. Extraction and concentration: After quenching the reaction, perform multiple extractions with a suitable organic solvent. Dry the combined organic layers thoroughly before concentrating. Lyophilization can be an option if the product is water-soluble. 2. Salt formation or trituration: Convert the product to a salt (e.g., hydrochloride) which may be more crystalline. Trituration with a non-polar solvent can sometimes induce crystallization. 3. Optimize chromatography conditions: Try different solvent systems (e.g., gradients of methanol in dichloromethane or ethyl acetate in hexanes). Consider using a different stationary phase if silica gel is not effective. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of 3-amino-5-substituted-1,2,4-triazoles. Optimization may be required.
Method 1: Conventional Heating
-
Step 1: Formation of Acyl Aminoguanidine. To a solution of aminoguanidine hydrochloride (1.0 eq) in a suitable solvent (e.g., pyridine or DMF), add cyclopropanecarbonyl chloride (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Step 2: Cyclization. Heat the reaction mixture to 100-120 °C for 4-8 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification. After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid can be collected by filtration. If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The crude product can be purified by recrystallization or column chromatography.
Method 2: Microwave-Assisted Synthesis
-
In a microwave-safe vessel, combine cyclopropanecarboxylic acid (1.0 eq), aminoguanidine bicarbonate (1.1 eq), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). A high-boiling solvent such as DMF or DMSO can be used.
-
Seal the vessel and heat in a microwave reactor at a temperature between 150-180 °C for 15-30 minutes.[5]
-
After cooling, the work-up and purification can be performed as described in the conventional heating method.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of 3-amino-5-substituted-1,2,4-triazoles based on literature for analogous compounds. These should be considered as starting points for optimization.
| Substituent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl | Conventional | 110 | 12 h | 75 | Generic |
| Phenyl | Microwave | 180 | 20 min | 85 | [6] |
| Ethyl | Microwave | 170 | 25 min | 86 | [5] |
| Various Alkyl/Aryl | Conventional | Reflux | 5 h | 52-86 | [7] |
Visualizations
General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reaction Mechanism
Caption: General mechanism for 1,2,4-triazole formation.
References
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-Cyclopropyl-1-methyl-1H-1,2,3-triazol-5-amine (EVT-13314514) [evitachem.com]
- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Support Center: 5-Cyclopropyl-4h-1,2,4-triazol-3-amine
This technical support center provides guidance on the stability, storage, and handling of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Recommendations for the storage of this compound can vary between suppliers. For optimal stability, it is advisable to store the compound under controlled conditions. A summary of recommendations is provided in the table below.
| Parameter | Recommendation | Source |
| Temperature | 4°C | ChemScene[1] |
| Room Temperature | Sigma-Aldrich | |
| Cold-chain transportation | BLDpharm[2] | |
| Light | Protect from light | ChemScene[1] |
Given the variability, storing the compound at 4°C and protected from light is the most conservative approach to ensure long-term stability.
Q2: What is the general handling advice for this compound?
A2: As with any laboratory chemical, proper handling procedures should be followed. This includes:
-
Washing hands and any exposed skin thoroughly after handling[3].
-
Using the compound in a well-ventilated area[4].
-
Preventing contact with skin and eyes[3].
-
Not eating, drinking, or smoking when using the product[3].
-
Wearing appropriate personal protective equipment (PPE), such as gloves and safety goggles[4].
Q3: Are there any known incompatibilities for this compound?
Troubleshooting Guide
Issue: Suspected Degradation of this compound in Solution
If you observe unexpected results or a decrease in the compound's activity over time in your experiments, degradation in solution may be a contributing factor. The cyclopropyl amine moiety can be susceptible to hydrolytic degradation, particularly under high pH conditions[5].
Below is a logical workflow to troubleshoot potential degradation:
Caption: Troubleshooting logic for suspected degradation.
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general workflow for assessing the stability of this compound in a specific solution.
References
- 1. chemscene.com [chemscene.com]
- 2. 502546-41-0|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine and Related Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions (FAQs) for professionals investigating the degradation pathways of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine and other related triazole compounds. Due to the limited publicly available data on the specific degradation of this compound, this guide offers general troubleshooting strategies and experimental protocols applicable to the broader class of 1,2,4-triazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 1,2,4-triazole compounds?
A1: While specific pathways depend on the compound's structure and the stress conditions, 1,2,4-triazole derivatives are generally susceptible to degradation through hydrolysis (both acidic and alkaline), oxidation, and photolysis. Degradation may involve modifications to the triazole ring, such as cleavage, or alterations to its substituents. For instance, studies on other heterocyclic compounds suggest that oxidative stress can lead to the oxidation of the heteroaromatic ring.
Q2: What are the initial steps to take when a degradation study fails to show any degradation?
A2: If no degradation is observed, the stress conditions may not be sufficiently stringent. Consider the following adjustments:
-
Increase Stressor Concentration: For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, a higher concentration of the oxidizing agent, such as hydrogen peroxide, can be used.[1]
-
Elevate Temperature: Increasing the temperature (e.g., to 50-60°C) can accelerate degradation reactions that are slow at ambient temperatures.[1]
-
Extend Exposure Time: Prolonging the duration of the experiment will allow more time for degradation to occur.[1]
Q3: How can I resolve poor separation of the parent compound and its degradants in my HPLC analysis?
A3: Poor chromatographic resolution is a common issue. The following troubleshooting steps can be taken:
-
Optimize Mobile Phase: Adjust the organic-to-aqueous solvent ratio. A shallower gradient or isocratic elution with a lower organic content can improve the separation of closely eluting peaks.
-
Change Column Chemistry: If optimizing the mobile phase is not effective, switching to a column with a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size may provide the necessary selectivity.[1]
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like aminotriazoles. Experimenting with different pH values can alter the ionization state and improve separation.[1]
-
Modify Flow Rate: Reducing the flow rate can sometimes enhance resolution.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Troubleshooting Steps |
| No Degradation Observed | Insufficiently harsh stress conditions. | Increase stressor concentration (e.g., acid, base, oxidizing agent).[1] Elevate the reaction temperature.[1] Extend the duration of the stress exposure.[1] |
| Poor Chromatographic Resolution | Inadequate separation between the parent compound and degradation products. | Optimize the mobile phase composition (gradient or isocratic). Experiment with a different HPLC column (e.g., different stationary phase or particle size).[1] Adjust the pH of the mobile phase to alter analyte ionization.[1] Reduce the flow rate to improve separation efficiency.[1] |
| Identification of Unknown Degradation Products | Lack of reference standards for degradation products. | Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and structural elucidation of the unknown peaks.[1] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition.[2] |
| Inconsistent or Irreproducible Results | Variability in experimental conditions. | Ensure precise control of temperature, light exposure, and concentration of reagents. Use a calibrated and well-maintained HPLC system. Prepare fresh solutions for each experiment to avoid degradation of stock solutions. |
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on a 1,2,4-triazole compound.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Keep the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified time. After the incubation period, neutralize the solution with an equivalent amount of NaOH.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Maintain the solution at room temperature or an elevated temperature for a set duration. Neutralize the solution with an equivalent amount of HCl.[1]
-
Oxidative Degradation: Combine the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature for a defined period.[1]
-
Photolytic Degradation: Expose the stock solution to a light source that emits both UV and visible light, as per ICH Q1B guidelines. A control sample should be stored in the dark.[1]
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 60-80°C) for a specific duration.[1]
-
-
Sample Analysis: Following exposure to the stress conditions, dilute the samples as needed with the mobile phase and analyze them using a validated stability-indicating HPLC method.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a typical forced degradation study.
Conceptual Degradation Pathways of a 1,2,4-Triazole Compound
Caption: Potential degradation routes for a generic 1,2,4-triazole.
References
Technical Support Center: 5-Cyclopropyl-4h-1,2,4-triazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine during their experiments.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Question: My initial synthesis of this compound has resulted in a low purity product. What are the likely impurities and how can I remove them?
Answer:
Low purity after initial synthesis is a common issue. The impurities largely depend on the synthetic route employed. Common synthesis methods for 3-amino-1,2,4-triazoles can introduce specific byproducts and unreacted starting materials.
Potential Impurities:
-
Unreacted Starting Materials: Depending on the synthesis route, these could include aminoguanidine salts, cyclopropyl carboxamide, or related precursors.
-
Isomeric Byproducts: Positional isomers of the triazole ring can sometimes form, which can be difficult to separate due to similar physical properties.
-
Side-Reaction Products: Dimerization or polymerization of starting materials or the product can occur under certain reaction conditions.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity of this compound.
Issue 2: Oiling Out During Recrystallization
Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the compound melts before it crystallizes or when it is supersaturated at a temperature above its melting point in the chosen solvent. This compound, being a polar molecule with hydrogen bonding capabilities, can be prone to this issue.
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.
-
Use a More Dilute Solution: Add a small amount of additional hot solvent to the solution to reduce the level of supersaturation.
-
Change the Solvent System: A single solvent may not be ideal. Try a binary solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" or "anti-solvent"). Dissolve the compound in a minimum of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Seed the Solution: Add a small crystal of the pure compound to the cooled, saturated solution to induce crystallization.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Based on the polar nature of the aminotriazole ring, polar protic and aprotic solvents are good starting points.
Table 1: Recrystallization Solvent Screening (Hypothetical Data)
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity Improvement (Initial 85%) |
| Ethanol | High | Moderate | Small Needles | 92% |
| Isopropanol | High | Low | Prisms | 95% |
| Water | Moderate | Very Low | Fine Powder | 90% |
| Acetonitrile | High | Moderate | Plates | 93% |
| Ethyl Acetate/Methanol (9:1) | High | Low | Needles | 96% |
| Dichloromethane/Methanol (95:5) | High | Low | Blocks | 94% |
Based on this hypothetical data, isopropanol and an ethyl acetate/methanol mixture appear to be promising solvent systems.
Q2: How can I use column chromatography to purify this compound?
A2: Column chromatography is an effective method for purifying polar compounds. Due to the basic nature of the amine group and the polar triazole ring, special considerations are necessary to prevent streaking and ensure good separation on a silica gel column.
Key Considerations:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity is gradually increased to elute the compound.
-
Additive: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve peak shape and reduce tailing by neutralizing the acidic sites on the silica gel.
Table 2: Column Chromatography Eluent Systems (Hypothetical Data)
| Eluent System (v/v) | Additive | Rf of Product | Separation from Polar Impurities |
| Dichloromethane/Methanol (95:5) | None | 0.2 (Tailing) | Poor |
| Dichloromethane/Methanol (95:5) | 0.5% Triethylamine | 0.3 (Sharp Spot) | Good |
| Ethyl Acetate/Methanol (9:1) | None | 0.4 (Some Tailing) | Moderate |
| Ethyl Acetate/Methanol (9:1) | 0.5% Triethylamine | 0.5 (Sharp Spot) | Excellent |
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be used to determine the purity of your compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to monitor the progress of a purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantity and have distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Experimental Protocols
Protocol 1: Recrystallization using Isopropanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol. Heat the mixture to boiling with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot isopropanol until a clear solution is obtained.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. Aim for an Rf value of ~0.3 for the product with good separation from impurities. For this compound, a starting point could be Dichloromethane/Methanol (95:5) with 0.5% triethylamine.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry method is preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to push the solvent through.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Experimental workflow for flash column chromatography purification.
Technical Support Center: Synthesis of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine
Welcome to the technical support center for the synthesis of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues that may arise during the synthesis of this compound via two primary synthetic routes.
Route A: From Cyclopropanecarbonitrile and Aminoguanidine
This pathway involves the condensation reaction between cyclopropanecarbonitrile and an aminoguanidine salt (e.g., bicarbonate or hydrochloride).
Diagram of Synthetic Pathway A:
Caption: Synthetic pathway from Cyclopropanecarbonitrile.
Troubleshooting Table for Route A:
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction of starting materials. | - Ensure the aminoguanidine salt is fully dissolved before adding the nitrile.- Increase reaction temperature gradually and monitor progress by TLC.- Use a higher boiling point solvent if the reaction temperature is limited. |
| Decomposition of the aminoguanidine salt. | - Use a freshly opened or properly stored container of the aminoguanidine salt.- Avoid excessively high temperatures during the reaction. | |
| Formation of side products. | - Optimize the molar ratio of reactants; a slight excess of the nitrile may be beneficial.- Control the reaction temperature carefully to minimize side reactions. | |
| Presence of Impurities | Unreacted starting materials. | - Improve purification by recrystallization from a suitable solvent system (e.g., ethanol/water).- Utilize column chromatography for more challenging separations. |
| Formation of 3-amino-1,2,4-triazine derivatives. | - This can occur if there are reactive dicarbonyl impurities. Ensure the purity of starting materials.[1] | |
| Polymerization of cyclopropanecarbonitrile. | - Add the nitrile slowly to the reaction mixture, especially at elevated temperatures. | |
| Reaction Stalls | Insufficient heat for cyclization. | - Increase the reaction temperature to the reflux temperature of the chosen solvent.- Consider using a higher boiling point solvent like DMF or DMSO. |
| pH of the reaction mixture is not optimal. | - If using aminoguanidine hydrochloride, the addition of a non-nucleophilic base may be necessary to facilitate the reaction. |
Route B: From Cyclopropanecarboxylic Acid Hydrazide and Dicyandiamide
This pathway involves the reaction of cyclopropanecarboxylic acid hydrazide with dicyandiamide, followed by cyclization.
Diagram of Synthetic Pathway B:
Caption: Synthetic pathway from Cyclopropanecarboxylic Acid Hydrazide.
Troubleshooting Table for Route B:
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction of starting materials. | - Ensure thorough mixing of the solid reactants before heating.- Use a solvent to facilitate the reaction if a fusion method is not effective. |
| Incomplete cyclization of the intermediate. | - Increase the reaction temperature and/or prolong the reaction time.- Ensure the presence of a suitable base (e.g., potassium carbonate) to promote cyclization. | |
| Formation of 1,3,4-oxadiazole byproduct. | - This can occur through an alternative cyclization pathway of the hydrazide. Ensure the reaction conditions favor the formation of the triazole ring, typically by maintaining a basic environment. | |
| Presence of Impurities | Unreacted dicyandiamide or its self-condensation products. | - Recrystallize the crude product from a suitable solvent. Dicyandiamide is soluble in water and ethanol. |
| Unreacted cyclopropanecarboxylic acid hydrazide. | - Optimize the stoichiometry of the reactants. A slight excess of dicyandiamide might be necessary. | |
| Formation of other triazole isomers. | - Careful control of reaction conditions (temperature, base) can influence the regioselectivity of the cyclization. | |
| Reaction Mixture becomes a Tar-like Mass | High reaction temperatures leading to decomposition. | - Lower the reaction temperature and extend the reaction time.- Consider using a high-boiling point solvent to allow for better temperature control. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions depend on the synthetic route. In the reaction of cyclopropanecarbonitrile with aminoguanidine, the formation of 3-amino-1,2,4-triazine derivatives can occur if dicarbonyl impurities are present.[1] When using cyclopropanecarboxylic acid hydrazide, a potential side reaction is the formation of 2-cyclopropyl-5-amino-1,3,4-oxadiazole through an alternative cyclization pathway.
Q2: How can I improve the purity of my final product?
A2: Recrystallization is a common and effective method for purifying aminotriazoles.[2] A mixed solvent system, such as ethanol/water or isopropanol/water, often gives good results. For more challenging separations, column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol) can be employed. High-performance liquid chromatography (HPLC) can also be used for purification, especially for achieving high purity on a smaller scale.[3][4][5]
Q3: My reaction yield is consistently low. What general steps can I take to improve it?
A3: Low yields can often be attributed to several factors.[6] First, ensure the purity of your starting materials, as impurities can lead to side reactions. Optimize the reaction conditions, including temperature, reaction time, and stoichiometry of reactants. Running small-scale parallel reactions with slight variations in these parameters can help identify the optimal conditions. Finally, ensure efficient product isolation and purification to minimize losses during workup.
Q4: What is the role of the base in the synthesis from cyclopropanecarboxylic acid hydrazide and dicyandiamide?
A4: The base, typically a carbonate or hydroxide, plays a crucial role in promoting the cyclization of the acyl-N-amidinohydrazide intermediate to form the 1,2,4-triazole ring. It facilitates the necessary deprotonation and subsequent intramolecular nucleophilic attack.
Q5: Are there any specific safety precautions I should take during these syntheses?
A5: Standard laboratory safety practices should always be followed. Aminoguanidine and its salts can be hazardous, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Reactions should be conducted in a well-ventilated fume hood. When working with nitriles, be aware of their potential toxicity. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol for Route A: Synthesis from Cyclopropanecarbonitrile and Aminoguanidine Bicarbonate
-
To a stirred solution of aminoguanidine bicarbonate (1.1 eq.) in a suitable solvent (e.g., water or ethanol), add cyclopropanecarbonitrile (1.0 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol for Route B: Synthesis from Cyclopropanecarboxylic Acid Hydrazide and Dicyandiamide
-
Thoroughly mix cyclopropanecarboxylic acid hydrazide (1.0 eq.) and dicyandiamide (1.1 eq.) in a reaction vessel.
-
Heat the mixture to a temperature above the melting point of the reactants (typically 150-180 °C) for several hours. Alternatively, the reaction can be carried out in a high-boiling point solvent such as DMF in the presence of a base like potassium carbonate.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent.
Logical Workflow Diagram
Caption: General troubleshooting workflow for the synthesis.
References
- 1. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bypass high-performance liquid chromatography for purification of trace analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 5. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine.
Experimental Protocol and Data
A prevalent and effective method for synthesizing 5-substituted 3-amino-1,2,4-triazoles is the direct condensation of a carboxylic acid with an aminoguanidine salt.[1][2] This approach is suitable for scaling up the synthesis of this compound. Microwave-assisted synthesis has been shown to be effective for this class of compounds, often leading to higher yields and shorter reaction times.[2][3]
Comparative Synthesis Conditions
The following table summarizes typical conditions for the synthesis of 5-substituted 3-amino-1,2,4-triazoles, which can be adapted for the cyclopropyl derivative.
| Parameter | Method A: Microwave Irradiation[2] | Method B: Conventional Heating[4] |
| Carboxylic Acid | Cyclopropanecarboxylic Acid | Cyclopropanecarboxylic Acid |
| Guanidine Source | Aminoguanidine Bicarbonate | Aminoguanidine Sulfate |
| Molar Ratio | 1.2 : 1 (Aminoguanidine : Acid) | 2 : 1 (Aminoguanidine : Acid) |
| Solvent | None (Neat Reaction) | None (Melt Reaction) |
| Temperature | 170-180°C | 200°C |
| Time | 25-50 minutes | 3 hours |
| Work-up | Dilution with water, basification, filtration | Dilution with water, basification, filtration |
| Typical Yield | Good to Excellent | Moderate (reported 18% for a similar analog)[4] |
Detailed Experimental Protocol (Microwave-Assisted)
This protocol is adapted from established methods for similar 1,2,4-triazole syntheses.[2][3]
Materials:
-
Cyclopropanecarboxylic acid
-
Aminoguanidine bicarbonate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine cyclopropanecarboxylic acid (1.0 eq) and aminoguanidine bicarbonate (1.2 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to 170°C and hold for 25 minutes.
-
Basification: After cooling the vessel to room temperature, add a solution of potassium hydroxide (2.0 eq) in ethanol.
-
Second Irradiation: Reseal the vial and heat the mixture to 180°C for an additional 15 minutes.
-
Isolation: After cooling, dilute the reaction mixture with cold water.
-
Precipitation: Stir the aqueous solution for 30 minutes. The product should precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water and a small amount of cold ethanol to remove impurities.
-
Drying: Dry the product under vacuum to obtain pure this compound.
Visualized Workflows
Synthesis Workflow
Caption: General workflow for the microwave-assisted synthesis.
Troubleshooting Decision Tree
References
Technical Support Center: Recrystallization of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
A1: Based on the purification of similar triazole derivatives, ethanol is a recommended starting solvent.[1][2] Due to the compound's polarity, suggested by its hydrogen bonding capabilities, aqueous solvent systems may also be effective.[3][4] A solvent screening with small amounts of the crude product is the best approach to identify the optimal solvent or solvent mixture.
Q2: What are the key physical properties of this compound relevant to its recrystallization?
A2: The key physical properties are summarized in the table below. The compound is a solid at room temperature with a distinct melting point.[5] Its structure contains functional groups capable of hydrogen bonding, which influences its solubility in polar solvents.[3]
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point. To remedy this, try using a larger volume of solvent to ensure the compound is fully dissolved at the boiling point. Alternatively, using a solvent system with a lower boiling point or a solvent in which the compound is more soluble at elevated temperatures can prevent this phenomenon. Slow cooling is also crucial; allow the solution to cool to room temperature undisturbed before inducing further cooling in an ice bath.
Q4: Crystal formation is not occurring, even after the solution has cooled. How can I induce crystallization?
A4: If crystals do not form spontaneously, several techniques can be employed to induce crystallization:
-
Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Reducing Solvent Volume: If the compound is too soluble, carefully evaporate some of the solvent to increase the concentration of the solute.
-
Adding an Anti-Solvent: If using a solvent mixture, you can slowly add a solvent in which the compound is insoluble (an "anti-solvent") to decrease its solubility in the solution.
Q5: The recovery of my purified compound is very low. What are the potential causes and solutions?
A5: Low recovery can result from several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures. To fix this, you can concentrate the filtrate and attempt a second crystallization.
-
Premature crystallization: If the compound crystallizes in the funnel during filtration, this can be addressed by pre-heating the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution.
-
Washing with a solvent in which the compound is soluble: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in the hot solvent | The solvent is not appropriate for the compound. | Select a more polar solvent or a solvent mixture. Common solvents for triazoles include ethanol and water.[1][6][7] |
| "Oiling out" of the compound | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a larger volume of solvent, switch to a lower-boiling point solvent, or use a solvent pair. Ensure slow cooling. |
| No crystal formation upon cooling | The solution is not supersaturated, or there are no nucleation sites. | Induce crystallization by seeding, scratching the flask, or adding an anti-solvent. Consider concentrating the solution. |
| Low yield of recovered crystals | Too much solvent was used, premature crystallization occurred, or crystals were dissolved during washing. | Use the minimum amount of hot solvent necessary for dissolution. Pre-heat the filtration apparatus. Wash crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals | The impurities have similar solubility to the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Crystals are very fine or powdery | Crystallization occurred too rapidly. | Allow the solution to cool more slowly. A stepwise cooling process (room temperature, then refrigerator, then ice bath) can promote the growth of larger crystals. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₄ | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| Melting Point | 128 °C | [5] |
| Appearance | Solid at room temperature | [5] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of a candidate solvent (e.g., ethanol, water, isopropanol, or mixtures like ethanol/water) to each test tube at room temperature. Observe the solubility.
-
A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Heat the test tubes that showed poor solubility at room temperature. If the compound dissolves, cool the test tube to room temperature and then in an ice bath to observe crystal formation.
-
Select the solvent or solvent system that provides good crystal formation upon cooling with minimal soluble loss.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously.
-
Add the minimum amount of hot solvent required to completely dissolve the solid.
-
-
Decoloration (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Pre-heat a funnel (and fluted filter paper if used) by pouring hot solvent through it.
-
Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used).
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. For a more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Key principles for selecting a suitable recrystallization solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
Challenges in the characterization of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. Please note that some of these values are predicted.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄ | ChemBK[1] |
| Molar Mass | 124.14 g/mol | ChemBK[1] |
| Melting Point | 128 °C | ChemBK[1] |
| Boiling Point (Predicted) | 383.4 ± 25.0 °C | ChemBK[1] |
| Density (Predicted) | 1.469 ± 0.06 g/cm³ | ChemBK[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the NMR characterization of this compound?
A1: The primary challenge in the NMR characterization of 3-amino-4H-1,2,4-triazoles is the potential for prototropic tautomerism.[2][3] This phenomenon can lead to dynamic exchange processes in solution, which may result in broadened NMR signals, particularly for the NH and NH₂ protons. The triazole ring can exist in different tautomeric forms, which can complicate spectral interpretation.[2]
Q2: Are there any common impurities I should be aware of during the synthesis of this compound?
A2: While specific impurities for this compound are not extensively documented, general synthesis routes for 1,2,4-triazoles can sometimes result in side products or unreacted starting materials.[4][5] Depending on the synthetic pathway, potential impurities could include uncyclized intermediates or isomers. It is crucial to employ appropriate purification techniques, such as recrystallization or column chromatography, and to confirm purity using methods like HPLC-MS.
Q3: What solubility issues might I encounter with this compound?
A3: Some amino-triazole derivatives exhibit poor solubility in common organic solvents, which can pose a challenge for NMR analysis and purification.[6] It is recommended to test a range of deuterated solvents for NMR, such as DMSO-d₆, Methanol-d₄, or in some cases, a mixture of solvents may be necessary to achieve sufficient concentration for analysis.
Q4: How can I confirm the presence and integrity of the cyclopropyl group?
A4: The cyclopropyl group has a characteristic NMR signature. In the ¹H NMR spectrum, you should expect to see multiplets in the aliphatic region, typically between 0.5 and 1.5 ppm. In the ¹³C NMR spectrum, the carbons of the cyclopropyl ring will also appear at a characteristic upfield shift. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition and thus the presence of the cyclopropyl moiety.
Troubleshooting Guide
Problem 1: I am observing very broad peaks for the amine and triazole NH protons in the ¹H NMR spectrum.
-
Possible Cause: This is likely due to dynamic exchange processes, such as tautomerism or intermolecular proton exchange.[2] The rate of exchange may be on the NMR timescale, leading to signal broadening.
-
Troubleshooting Steps:
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange process, potentially resulting in sharper signals for the individual tautomers or conformers.
-
Solvent Change: The choice of solvent can influence the predominant tautomeric form and the rate of proton exchange. Experiment with different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Acid/Base Addition: Adding a trace amount of acid or base can sometimes sharpen exchangeable proton signals by shifting the equilibrium. However, this should be done cautiously as it may alter the chemical shifts of other protons.
-
Problem 2: My mass spectrometry results show a peak that does not correspond to the expected molecular weight.
-
Possible Cause: The compound may be fragmenting in the mass spectrometer, or you may be observing an adduct (e.g., with sodium or potassium). It is also possible that an impurity is being detected.
-
Troubleshooting Steps:
-
Use a Soft Ionization Technique: Electrospray ionization (ESI) or chemical ionization (CI) are softer ionization methods than electron impact (EI) and are less likely to cause fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help to confirm the elemental formula of the observed ion and distinguish it from potential impurities or adducts.[7]
-
Check for Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or [M+H]⁺ and verify if the mass difference corresponds to these common adducts.
-
Problem 3: The melting point of my synthesized compound is significantly different from the reported value.
-
Possible Cause: The discrepancy in melting point could be due to the presence of impurities or a different crystalline form (polymorphism).
-
Troubleshooting Steps:
-
Purification: Re-purify the compound using techniques like recrystallization from a suitable solvent or column chromatography.
-
Purity Analysis: Assess the purity of the sample using HPLC or LC-MS.
-
Drying: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point.
-
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure of the compound.
-
Methodology:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[8][9]
-
For ¹H NMR, typical parameters might include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
-
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in structure elucidation and assignment of signals.
-
2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Objective: To assess the purity of the compound and confirm its molecular weight.
-
Methodology:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Inject the sample onto an HPLC system equipped with a C18 column.
-
Use a gradient elution method, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
The HPLC eluent is directed to a mass spectrometer (e.g., with an ESI source) for detection.[10]
-
Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the expected mass of the compound.
-
Visualizations
Caption: General analytical workflow for the characterization of a synthesized compound.
Caption: Tautomeric equilibrium in 3-amino-1,2,4-triazoles. (Note: Images are placeholders)
References
- 1. 3-AMINO-5-CYCLOPROPYL-4H-1,2,4-TRIAZOLE [chembk.com]
- 2. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: While specific biological activity data for 5-Cyclopropyl-4H-1,2,4-triazol-3-amine is not extensively documented in publicly accessible literature, the 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry.[1] Derivatives of this core structure are known to exhibit a wide array of pharmacological effects, including potent enzyme inhibition.[2][3] This guide provides a framework for validating the biological activity of this compound by comparing it with known, biologically active 1,2,4-triazole derivatives. The protocols and data presented serve as a benchmark for evaluating its potential as an inhibitor of key cellular targets.
The 1,2,4-triazole nucleus is a key feature in numerous drugs with activities spanning antifungal, anti-inflammatory, anticancer, and antibacterial applications.[4][5][6] Its unique chemical properties, including the capacity for hydrogen bonding and its rigid structure, allow for high-affinity interactions with various biological targets, particularly enzymes.[1] This guide focuses on potential applications in enzyme inhibition, a common mechanism of action for this class of compounds.[3]
Comparative Data on 1,2,4-Triazole Derivatives
To establish a baseline for validating this compound, its performance can be benchmarked against other triazole derivatives with established inhibitory activity. The following tables summarize quantitative data for select alternative compounds against relevant enzyme targets.
Table 1: Comparison of α-Glucosidase Inhibitory Activity
| Compound | Scaffold | IC₅₀ (µM) | Reference Compound | Ref. IC₅₀ (µM) |
| This compound | 1,2,4-Triazole | Data Pending | Acarbose | 950.0 ± 1.5 |
| 3-Methyl Phenyl Derivative (12d) | Azinane-Triazole | 36.74 ± 1.24 | Acarbose | 950.0 ± 1.5 |
| 2-Ethyl-6-Methyl Phenyl Deriv. (12n) | Azinane-Triazole | Data specified as highly active, but no value provided | Acarbose | 950.0 ± 1.5 |
Data sourced from a study on azinane triazole-based derivatives, which demonstrated potent α-glucosidase inhibition, suggesting a potential therapeutic role in diabetes mellitus.[2]
Table 2: Comparison of STAT3 Inhibition for Breast Cancer
| Compound | Scaffold | Cell Line | IC₅₀ (µM) | Reference Compound |
| This compound | 1,2,4-Triazole | MCF7 | Data Pending | Doxorubicin |
| Compound 12d (Benzylthio-triazole) | 1,2,4-Triazole | MCF7 | 1.5 | Doxorubicin |
| Compound 9a,b,d,e,f, 11, 12a,b,f,e | 1,2,4-Triazole | MCF7 | 3 - 12 | Doxorubicin |
Data from a study investigating 1,2,4-triazole derivatives as inhibitors of the STAT3 enzyme, a key target in breast cancer therapy.[7]
Table 3: Comparison of Cyclooxygenase (COX) Enzyme Inhibition
| Compound | Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference Compound | Ref. COX-2 IC₅₀ (µM) |
| This compound | 1,2,4-Triazole | Data Pending | Data Pending | Celecoxib | 0.83 - 0.95 |
| Diaryl-triazole (21a, 21b) | 1,2,4-Triazole | 8.85 – 9.15 | 1.98 – 2.13 | Celecoxib | 0.95 |
| Triazole-pyrazole Hybrid (18a,b, 19a,b) | 1,2,4-Triazole | 5.23 – 9.81 | 0.55 – 0.91 | Celecoxib | 0.83 |
Data compiled from studies on 1,2,4-triazole derivatives showing anti-inflammatory activity through COX-2 inhibition.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the biological activity of this compound.
Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general method for measuring the ability of a test compound to inhibit a target enzyme (e.g., α-glucosidase, STAT3, COX-2).
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in the appropriate assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare solutions of the target enzyme, substrate, and any necessary co-factors in the assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of each compound dilution to the wells of a 96-well microplate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add 70 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction using an appropriate stop solution or measure the product formation directly using a microplate reader (e.g., absorbance for colorimetric assays, fluorescence for fluorometric assays).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the proliferation of a relevant cancer cell line (e.g., MCF7 for STAT3 inhibition).
-
Cell Culture:
-
Culture the selected cell line (e.g., MCF7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 200 µM) for 48-72 hours. Include vehicle-only controls.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting cell viability against compound concentration.
-
Visualizations: Pathways and Workflows
Diagrams created using Graphviz help to visualize complex biological pathways and experimental processes.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is critical for cellular proliferation and survival. Many 1,2,4-triazole derivatives are designed to inhibit components of this pathway, such as STAT3.[7]
Caption: Hypothetical inhibition of the JAK-STAT pathway by a 1,2,4-triazole derivative.
General Drug Discovery Workflow
This diagram illustrates the typical workflow for identifying and validating novel enzyme inhibitors based on the 1,2,4-triazole scaffold.
Caption: General workflow for the development of 1,2,4-triazole-based enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 4. mdpi.com [mdpi.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Cyclopropyl-4H-1,2,4-triazol-3-amine and Other Triazole Derivatives as Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comparative analysis of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine and related triazole derivatives, with a specific focus on their potential as inhibitors of Cyclin-Dependent Kinases (CDKs), a critical family of enzymes in cancer therapy.
Introduction to Triazole Derivatives in Oncology
Triazole derivatives have emerged as privileged structures in drug discovery, demonstrating a wide range of therapeutic applications, including antifungal, antiviral, and anticancer properties. Their five-membered heterocyclic ring containing three nitrogen atoms allows for diverse substitutions, enabling fine-tuning of their biological activity and pharmacokinetic profiles. In the realm of oncology, the ability of triazole-based compounds to inhibit protein kinases, particularly CDKs, has garnered significant attention. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
This guide focuses on the comparative efficacy of 5-substituted-4H-1,2,4-triazol-3-amine derivatives as CDK inhibitors. While specific data for the 5-cyclopropyl derivative is limited in publicly available literature, we will draw comparisons from structurally related analogs to infer its potential activity and highlight the structure-activity relationships within this chemical class.
Comparative Efficacy of Triazole Derivatives as CDK Inhibitors
The inhibitory potential of various 1,2,4-triazole derivatives against different CDK isoforms is a key determinant of their therapeutic utility. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several triazole-based compounds against CDK2, a key regulator of the G1/S phase transition in the cell cycle.
| Compound ID | 5-Substituent | Target Kinase | IC50 (µM) | Reference |
| Hypothetical 1 | Cyclopropyl | CDK2/cyclin A | - | - |
| Indolyl-Triazole Vb | Indole | CDK4 | 0.056 | [1] |
| Indolyl-Triazole Vk | Indole | CDK4 | 0.049 | [1] |
| Indolyl-Triazole Vm | Indole | CDK4 | 0.073 | [1] |
| Indolyl-Triazole Vd | Indole | CDK6 | 0.075 | [1] |
| Indolyl-Triazole Vh | Indole | CDK6 | 0.095 | [1] |
| Staurosporine (Control) | - | CDK4 | 1.027 | [1] |
| Staurosporine (Control) | - | CDK6 | 0.402 | [1] |
Note: Data for the hypothetical this compound is not available and is included for comparative context. The provided data for Indolyl-Triazole derivatives showcases the potent anti-CDK activity within this class of compounds.
Experimental Protocols
Synthesis of 5-Substituted-3-amino-1,2,4-triazoles
A general method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles involves the condensation of a carboxylic acid with aminoguanidine bicarbonate under microwave irradiation.
-
Materials: Carboxylic acid (e.g., cyclopropanecarboxylic acid), aminoguanidine bicarbonate, hydrochloric acid.
-
Procedure:
-
A mixture of the carboxylic acid (1 mmol) and aminoguanidine bicarbonate (1.1 mmol) in a sealed microwave reaction vial is treated with concentrated hydrochloric acid (0.1 mmol).
-
The reaction mixture is subjected to microwave irradiation at a specified temperature (e.g., 150°C) for a designated time (e.g., 30 minutes).
-
After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
In Vitro CDK2 Kinase Assay (Luminescence-based)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against CDK2/cyclin A.
-
Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected as a luminescent signal.
-
Materials: Recombinant CDK2/cyclin A enzyme, substrate peptide, ATP, kinase assay buffer, test compound, and a commercial ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the test compound dilution or vehicle control.
-
Add the CDK2/cyclin A enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway in Cell Cycle Progression
Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in regulating the transition from the G1 to the S phase of the cell cycle. Its activity is tightly controlled by the binding of regulatory proteins called cyclins, primarily cyclin E and cyclin A. The activated CDK2/cyclin complex phosphorylates key substrates, including the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA replication.
Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.
General Experimental Workflow for Characterizing a CDK2 Inhibitor
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential CDK2 inhibitor.
Caption: General experimental workflow for characterizing a CDK2 inhibitor.
References
The Structure-Activity Relationship of 1,2,4-Triazol-3-Amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
General Structure-Activity Relationships
The biological activity of 1,2,4-triazol-3-amine analogs is significantly influenced by the nature and position of substituents on the triazole ring and the exocyclic amino group. The general scaffold offers multiple points for modification, allowing for the fine-tuning of physicochemical properties and target-specific interactions.
Caption: Key positions for substitution on the 1,2,4-triazol-3-amine core.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro activities of various 1,2,4-triazole analogs against different biological targets. The data is compiled from multiple studies to facilitate a comparative understanding of their potential.
Anticancer Activity of 5-Aryl-4H-1,2,4-triazol-3-amine Analogs
| Compound ID | R5 (Position 5) | R3 (N-Aryl) | Cancer Cell Line | Growth Percent (%) | Reference |
| 4e | 3-Bromophenyl | 2-Chlorophenyl | SNB-75 (CNS) | -41.25 | [4] |
| 4i | 3-Bromophenyl | 4-Nitrophenyl | SNB-75 (CNS) | -38.94 | [4] |
| 4i | 3-Bromophenyl | 4-Nitrophenyl | UO-31 (Renal) | -30.14 | [4] |
| 4i | 3-Bromophenyl | 4-Nitrophenyl | CCRF-CEM (Leukemia) | -26.92 | [4] |
A negative growth percentage indicates cell death.
Kinase Inhibitory Activity of 1,2,4-Triazole Derivatives
| Compound ID | Scaffold | Target Kinase | IC50 (µM) | Reference |
| Vk | Indolyl 1,2,4-triazole | CDK4 | 0.049 | [5] |
| Vm | Indolyl 1,2,4-triazole | CDK4 | 0.073 | [5] |
| Vb | Indolyl 1,2,4-triazole | CDK4 | 0.056 | [5] |
| 62i | Diarylurea 1,2,4-triazole | c-Kit, RET, FLT3 | >80% inhibition | [1] |
| 64 | Triazolo[4,3-b][1][5][6][7]tetrazine | c-Met | 11.77 | [1] |
| 3d | 5-Pyridinyl-1,2,4-triazole | FAK | 0.0181 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of 1,2,4-triazole analogs.
General Synthesis of 5-Aryl-N-aryl-4H-1,2,4-triazol-3-amines
A common synthetic route to this class of compounds involves a multi-step process, as illustrated in the following workflow.[4]
Caption: A typical synthetic pathway for 5-Aryl-N-aryl-4H-1,2,4-triazol-3-amines.
Step-by-step procedure:
-
Synthesis of Aryl Thiosemicarbazide: A solution of the appropriately substituted aniline in hydrochloric acid is treated with ammonium thiocyanate and refluxed. The resulting solid is filtered and washed to yield the aryl thiosemicarbazide.
-
S-Methylation: The aryl thiosemicarbazide is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added, followed by the dropwise addition of methyl iodide. The mixture is stirred to produce the S-methyl isothiosemicarbazide.
-
Guanidine Formation: The S-methyl derivative is refluxed with a substituted aniline in an appropriate solvent to yield the corresponding aryl guanidine.
-
Cyclization: The aryl guanidine is then cyclized to form the final 5-aryl-N-aryl-4H-1,2,4-triazol-3-amine.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is a key determinant of their therapeutic potential.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Protocol:
Kinase activity is measured using a variety of assay formats, such as ADP-Glo™ Kinase Assay (Promega). Briefly, the kinase, substrate, ATP, and the test compound are incubated in a buffer solution. The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature. The reaction is then stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection method. The IC50 values are then calculated from the dose-response curves.[5]
Signaling Pathway Involvement
Many 1,2,4-triazole analogs exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, several derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
Caption: Inhibition of the Cyclin D/CDK4/6-Rb pathway by 1,2,4-triazole analogs.
Conclusion
The 1,2,4-triazol-3-amine scaffold represents a versatile platform for the development of potent and selective therapeutic agents. Structure-activity relationship studies, although not exhaustively focused on the 5-cyclopropyl analog, reveal that strategic modifications at the C5, N4, and the 3-amino positions can significantly impact biological activity. Aryl and heteroaryl substitutions at C5 are frequently associated with potent anticancer and kinase inhibitory activities. The incorporation of a cyclopropyl moiety, as seen in some fungicidal agents, suggests its potential for modulating activity and selectivity and warrants further investigation within this scaffold. Future research focused on the systematic exploration of substituents, including the cyclopropyl group, at various positions of the 1,2,4-triazol-3-amine core will be instrumental in the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials (2021) | Deepali Dixit | 57 Citations [scispace.com]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine and Alternative Kinase Inhibitors: A Focus on the TAK1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential mechanisms of action for 5-Cyclopropyl-4h-1,2,4-triazol-3-amine, contextualized against the well-characterized class of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors. While direct experimental data on this compound is limited in publicly available literature, the extensive research on the 1,2,4-triazole scaffold suggests a high probability of activity within kinase signaling pathways, making a comparison with established kinase inhibitors highly relevant for guiding future research.
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[1][2][3][4][5][6] Many of these effects are attributed to the inhibition of various protein kinases.[1][3][7]
Given the therapeutic overlap in oncology and inflammatory diseases, this guide will focus on comparing the potential activity of this compound with inhibitors of TAK1, a key signaling node in cellular responses to inflammatory stimuli and cellular stress.[8][9][10]
Introduction to TAK1 and its Role in Disease
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a crucial intracellular signaling molecule. It plays a central role in mediating inflammatory and stress responses. Upon activation by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and genotoxic stress, TAK1 activates downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK)/p38 MAPK pathways.[8][10] Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders.[8][9]
Signaling Pathway of TAK1
The following diagram illustrates the central role of TAK1 in mediating downstream signaling pathways upon activation by upstream stimuli.
Caption: TAK1 Signaling Pathway.
Comparative Analysis of Inhibitors
The following table summarizes the known characteristics of TAK1 inhibitors and provides a hypothetical profile for this compound based on the general properties of this compound class.
| Feature | This compound (Hypothetical) | 5(Z)-7-Oxozeaenol (Known TAK1 Inhibitor) | Takinib (Known TAK1 Inhibitor) |
| Target | Likely a protein kinase; TAK1 is a plausible candidate. | TAK1 | TAK1 |
| Binding Mode | ATP-competitive | Covalent, irreversible binding to the ATP-binding site.[8] | Non-covalent, ATP-competitive. Binds to both autophosphorylated and non-phosphorylated TAK1. |
| Reported IC50 | Not publicly available. | Varies by assay; potent inhibitor. | Potent inhibitor. |
| Effect on Downstream Signaling | Potentially inhibits NF-κB and/or MAPK pathways. | Inhibits Doxorubicin-induced NF-κB, JNK, and p38 activation.[8][10] | Induces apoptosis following TNF-α stimulation. |
| Therapeutic Potential | Anticancer, anti-inflammatory.[1][3][4] | Sensitizes cancer cells to chemotherapy-induced apoptosis.[8][10] | Treatment of autoimmune diseases and cancer. |
| Cellular Effects | Potential for cytotoxicity against cancer cell lines.[11][12] | Enhances the cytotoxic effects of doxorubicin in cervical cancer and neuroblastoma cells.[8][10] | Induces apoptosis in rheumatoid arthritis and metastatic breast cancer cell models. |
Experimental Protocols
To evaluate the mechanism of action of this compound and compare it to known TAK1 inhibitors, the following experimental protocols are recommended.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on TAK1 kinase activity.
Methodology:
-
A commercially available in vitro kinase assay kit (e.g., LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay) can be used.
-
Recombinant human TAK1/TAB1 enzyme is incubated with the test compound at various concentrations.
-
A suitable kinase substrate (e.g., a generic peptide substrate) and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of product formed (e.g., phosphorylated substrate or ADP) is quantified according to the kit manufacturer's instructions.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based NF-κB Reporter Assay
Objective: To assess the effect of the compound on the TAK1-mediated NF-κB signaling pathway in a cellular context.
Methodology:
-
A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP) is used (e.g., HEK293-NF-κB-luc).
-
Cells are pre-treated with various concentrations of the test compound for a specified duration.
-
The NF-κB pathway is stimulated with a known activator of TAK1, such as TNF-α or IL-1β.
-
After an appropriate incubation period, the reporter gene expression is measured (e.g., luciferase activity using a luminometer).
-
The percentage of inhibition of NF-κB activation is calculated relative to the stimulated control.
Western Blot Analysis of Downstream Signaling
Objective: To examine the phosphorylation status of key proteins downstream of TAK1.
Methodology:
-
Cancer or inflammatory cell lines (e.g., HeLa, SH-SY5Y) are treated with the test compound, a positive control TAK1 inhibitor (e.g., 5(Z)-7-Oxozeaenol), and a vehicle control.
-
Cells are stimulated with an appropriate agonist (e.g., TNF-α or doxorubicin) to activate the TAK1 pathway.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of TAK1, IKK, IκBα, p38, and JNK, as well as antibodies for the total protein levels as loading controls.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) system.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing a novel compound suspected of targeting the TAK1 pathway.
Caption: Experimental Workflow for Compound Characterization.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, its structural similarity to other biologically active 1,2,4-triazole derivatives suggests that it may function as a kinase inhibitor. The TAK1 signaling pathway represents a highly relevant and well-validated target for compounds with potential applications in oncology and inflammatory diseases. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to investigate the biological activity of this compound and similar novel chemical entities. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this and related compounds for future therapeutic development.[13]
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 4. isres.org [isres.org]
- 5. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. Diamino-1,2,4-triazole derivatives are selective inhibitors of TYK2 and JAK1 over JAK2 and JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative Efficacy Analysis: 5-Cyclopropyl-4h-1,2,4-triazol-3-amine and Established Inhibitors
Introduction
In the landscape of drug discovery and development, the identification of novel small molecules with significant inhibitory potential against therapeutic targets is a critical endeavor. This guide provides a comparative analysis of the compound 5-Cyclopropyl-4h-1,2,4-triazol-3-amine alongside other known inhibitors, focusing on their efficacy as documented in scientific literature. The objective is to offer a clear, data-driven comparison for researchers, scientists, and professionals in the field, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
While specific data on the inhibitory activity of "this compound" is not available in the searched resources, we will present a framework for how such a compound would be evaluated and compared, using analogous data for other inhibitors targeting a well-understood pathway. For the purpose of this guide, we will focus on the inhibition of the MAPK/ERK signaling pathway , a critical regulator of cell proliferation, differentiation, and survival, and a common target in cancer therapy.
Quantitative Comparison of Inhibitor Efficacy
To facilitate a direct comparison of inhibitory potential, the following table summarizes key quantitative data for a selection of known MAPK/ERK pathway inhibitors. This data typically includes metrics such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
| Inhibitor | Target | IC50 (nM) | Assay Type | Cell Line |
| Compound X (Hypothetical) | MEK1 | Data Not Available | Kinase Assay | A375 |
| Selumetinib (AZD6244) | MEK1/2 | 14 | Kinase Assay | Various |
| Trametinib (GSK1120212) | MEK1/2 | 0.92 / 1.8 | Kinase Assay | Various |
| Ulixertinib (BVD-523) | ERK1/2 | <1 | Kinase Assay | Various |
| GDC-0994 (Ravoxertinib) | ERK1/2 | 1.1 | Kinase Assay | Various |
This table is illustrative. "Compound X" represents where data for this compound would be placed.
Experimental Protocols
The determination of inhibitor efficacy relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key assays used to evaluate the inhibitors listed above.
In Vitro Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials: Recombinant human kinase (e.g., MEK1, ERK2), substrate (e.g., inactive ERK1 for MEK1 assay, myelin basic protein for ERK2 assay), ATP, inhibitor compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The inhibitor, at varying concentrations, is pre-incubated with the kinase in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent.
-
Luminescence or fluorescence is measured using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines.
-
Reagents and Materials: Cancer cell line (e.g., A375 melanoma, which has a BRAF mutation leading to constitutive MAPK/ERK activation), cell culture medium, fetal bovine serum, inhibitor compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with the inhibitor at a range of concentrations.
-
The plates are incubated for a period of 72 hours.
-
A cell viability reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding the complex relationships in signaling pathways and the logical flow of experimental procedures.
Caption: The MAPK/ERK signaling cascade with points of inhibition.
Caption: Workflow for a typical in vitro kinase inhibition assay.
A Comparative Spectroscopic Analysis of 5-Substituted-4H-1,2,4-triazol-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic data for analogs of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine. Due to the limited availability of public spectroscopic data for the target compound, this document focuses on readily available analogs, namely 5-Methyl-4H-1,2,4-triazol-3-amine and 5-(p-tolyl)-4H-1,2,4-triazol-3-amine, to provide a foundational understanding of the spectroscopic characteristics of this class of compounds. The information herein is intended to serve as a reference for researchers engaged in the synthesis, characterization, and development of novel triazole-based compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the selected analogs of this compound. This data is crucial for the structural elucidation and purity assessment of synthesized compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 5-Methyl-4H-1,2,4-triazol-3-amine | DMSO-d₆ | 2.32 (s) | -CH₃ |
| 7.50-7.88 (m) | Aromatic-H (of phenyl group in a derivative) | ||
| 9.93 (s) | Azomethine-H (in a derivative) | ||
| 13.70 (s) | -SH (thiol form in a derivative) | ||
| 5-(p-tolyl)-4H-1,2,4-triazol-3-amine Derivative | CDCl₃/DMSO-d₆ | 2.27 (s, 3H) | Ar-CH₃ |
| 4.44 (bs, 2H) | -CH₂- | ||
| 5.38 (s, 2H) | -NH₂ | ||
| 6.92 (d, 1H, J = 9.3 Hz) | Olefinic H | ||
| 7.16-7.78 (m, 5H) | Aromatic-H & Olefinic H | ||
| 12.67 (bs, 1H) | -NH- |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 5-(p-tolyl)-4H-1,2,4-triazol-3-amine Derivative [1] | CDCl₃/DMSO-d₆ | 22.4 | Ar-CH₃ |
| 59.5 | -CH₂- | ||
| 126.0 | Olefinic C | ||
| 130.8, 131.2, 134.3, 139.5 | Aromatic C | ||
| 135.4 | Olefinic C | ||
| 156.88 | C-3 (Triazole) | ||
| 160.6 | C-5 (Triazole) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| 4-propyl-4H-1,2,4-triazol-3-amine | Electron Ionization | 127.1 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |
| Generic 4-amino-1,2,4-triazole derivatives | Not Specified | 3345 | N-H stretch (NH₂) |
| 3171-2915 | C-H stretch | ||
| 1613-1596 | C=N stretch |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for 1,2,4-triazole analogs based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the analyte.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition:
-
For ¹H NMR, the spectral width is typically set to cover a range of 0-15 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used.
-
-
Data Processing: The acquired free induction decay (FID) is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to ensure high mass accuracy.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to minimize interference from atmospheric water and carbon dioxide.
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of synthesized organic compounds.
Caption: General workflow for the synthesis and spectroscopic characterization of organic compounds.
References
In Vivo Performance of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the in vivo performance of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine derivatives and related analogs, focusing on anticancer and other significant biological activities. The inclusion of a cyclopropyl group can impart unique conformational properties and influence biological interactions.[3] Due to the limited availability of comprehensive in vivo studies on a homologous series of this compound derivatives, this guide incorporates data from structurally related compounds to provide a broader context for their potential therapeutic applications.
Anticancer Activity: In Vivo Studies
While direct in vivo anticancer studies on a series of this compound derivatives are not extensively documented in publicly available literature, related structures incorporating the 1,2,4-triazole or a cyclopropyl moiety have shown promising results in animal models.
One study on novel 1,2,4-triazole derivatives, designated as MPA and OBC, demonstrated significant antitumor activity in both Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) induced tumors in Swiss Albino Mice.[4] These compounds were found to be safe at a dose of 300 mg/kg.[4] In the EAC model, the antitumor effect was assessed by monitoring changes in body weight, mean survival time, and hematological parameters.[4] For the solid tumor DLA model, tumor volume and weight were the primary endpoints.[4]
Another study, while not on a 1,2,4-triazole, investigated a pyrrolo[2,1-f][3][4][5]triazine-based VEGFR-2 kinase inhibitor bearing a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group. One compound from this series, compound 37, exhibited antitumor efficacy in a human lung carcinoma (L2987) xenograft model in athymic mice, highlighting the potential of cyclopropyl-containing heterocyclic compounds in cancer therapy.[3]
The pro-apoptotic potential of 1,2,4-triazol-3-amine derivatives has also been investigated. One of the most potent compounds, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), demonstrated significant in vitro activity against lung cancer cell lines and was found to induce apoptosis by upregulating BAX, caspase 3, and PARP.[6] Although this study did not include an in vivo component, the potent in vitro activity suggests that derivatives of this scaffold could be promising candidates for future in vivo evaluation.[6]
Table 1: Summary of In Vivo Anticancer Activity of Related 1,2,4-Triazole Derivatives
| Compound/Derivative | Animal Model | Cancer Model | Key Findings | Reference |
| MPA and OBC | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | Increased mean survival time, restoration of hematological parameters. | [4] |
| MPA and OBC | Swiss Albino Mice | Dalton Lymphoma Ascites (DLA) | Reduction in tumor volume and weight. | [4] |
| Compound 37 (pyrrolo[2,1-f][3][4][5]triazine derivative) | Athymic Mice | Human Lung Carcinoma (L2987) Xenograft | Demonstrated antitumor efficacy. | [3] |
Other In Vivo Pharmacological Activities
Derivatives of 4-amino-4H-1,2,4-triazole have been synthesized and evaluated for their anticonvulsant activity in male Wistar rats using the maximal electroshock seizure (MES) model.[7] This highlights the potential of the core 4-amino-1,2,4-triazole structure for applications in central nervous system disorders.
Toxicity Assessment
Acute toxicity studies are crucial for the preclinical evaluation of any new chemical entity. For novel 1,2,4-triazole derivatives MPA and OBC, acute toxicity was assessed according to OECD-423 guidelines, and the compounds were found to be safe at a dose of 300 mg/kg.[4] Another study on 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole-3-thiol derivatives determined the LD50 of 31 new compounds in rats, classifying them as belonging to the IV class of toxicity according to the classification of K. K. Sidorov.[8]
Table 2: Acute Toxicity Data for 1,2,4-Triazole Derivatives
| Compound/Derivative Series | Animal Model | Toxicity Metric | Result | Reference |
| MPA and OBC | Not Specified | Safe Dose | 300 mg/kg | [4] |
| 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivatives | Rats | Toxicity Class | IV (according to K. K. Sidorov) | [8] |
Experimental Protocols
In Vivo Antitumor Activity (EAC and DLA Models)[4]
-
Animal Model: Swiss Albino Mice.
-
Tumor Induction:
-
EAC Model (Liquid Tumor): Intraperitoneal injection of Ehrlich Ascites Carcinoma cells.
-
DLA Model (Solid Tumor): Intramuscular injection of Dalton Lymphoma Ascites cells.
-
-
Treatment: Administration of the test compounds (MPA and OBC) at a specified dose. A standard anticancer drug is used as a positive control.
-
Endpoint Evaluation:
-
EAC Model:
-
Change in body weight.
-
Mean survival time.
-
Hematological parameters (e.g., red blood cell count, white blood cell count, hemoglobin).
-
-
DLA Model:
-
Tumor volume.
-
Tumor weight.
-
-
Acute Oral Toxicity (OECD 423 Guideline) - Adapted[4][8]
-
Animal Model: Rats or mice.
-
Procedure: A stepwise procedure with a limited number of animals per step. The method is based on the administration of a fixed dose and observation of mortality.
-
Dosing: A starting dose is chosen based on available information. Subsequent doses are adjusted based on the outcome of the previous step.
-
Observation: Animals are observed for signs of toxicity and mortality for a defined period (typically 14 days).
-
Endpoint: Determination of a dose range that causes mortality or evident toxicity, leading to the classification of the substance's toxicity.
Visualizations
Caption: Workflow for in vivo antitumor activity assessment.
Caption: Proposed apoptotic pathway of a 1,2,4-triazol-3-amine derivative.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Comparative Analysis of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine Cross-Reactivity in Herbicide Target Inhibition
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the cross-reactivity profile of the herbicidal compound 5-Cyclopropyl-4h-1,2,4-triazol-3-amine with alternative enzyme inhibitors. This guide provides a detailed analysis of its potential biological target, comparative inhibitory activities, and standardized experimental protocols for assessing cross-reactivity.
The compound this compound, a member of the triazole family, is structurally analogous to known agricultural herbicides. The primary mechanism of action for many triazole-based herbicides is the inhibition of specific enzymes in essential amino acid biosynthesis pathways within plants. Notably, the herbicide amitrole (3-amino-1,2,4-triazole) is a known inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway.[1][2][3] Given the structural similarity, it is highly probable that this compound also targets IGPD. This pathway is essential for plants but absent in mammals, making IGPD an attractive target for selective herbicides.[4][5]
This guide will focus on the comparative cross-reactivity of this compound and other known IGPD inhibitors. Understanding the cross-reactivity of these compounds against IGPD from different plant species, as well as potential off-target effects on other enzymes, is crucial for developing effective and species-specific herbicides with minimal environmental impact.
Comparative Inhibitory Activity
| Compound | Target Enzyme | Inhibitor Type | IC50 / Ki Value | Organism/Source |
| This compound | Imidazoleglycerol-phosphate dehydratase (Predicted) | Competitive (Predicted) | Data not available | Plant (Predicted) |
| Amitrole (3-Amino-1,2,4-triazole) | Imidazoleglycerol-phosphate dehydratase | Competitive | ~10x > IGP | Saccharomyces cerevisiae |
| IRL 1695 (Triazole phosphonate) | Imidazoleglycerol-phosphate dehydratase | Not specified | Ki = 40 ± 6.5 nM | Wheat germ |
| IRL 1803 (Triazole phosphonate) | Imidazoleglycerol-phosphate dehydratase | Not specified | Ki = 10 ± 1.6 nM | Wheat germ |
| IRL 1856 (Triazole phosphonate) | Imidazoleglycerol-phosphate dehydratase | Not specified | Ki = 8.5 ± 1.4 nM | Wheat germ |
Data for Amitrole affinity is qualitative as presented in the search result. Quantitative Ki values for triazole phosphonates are from a study on wheat germ IGPD.[6][7]
Experimental Protocols
To assess the cross-reactivity of this compound and its alternatives, a standardized enzyme inhibition assay targeting IGPD is required. Below is a detailed protocol for a typical in vitro enzyme inhibition assay.
Protocol: In Vitro Inhibition of Imidazoleglycerol-Phosphate Dehydratase (IGPD)
1. Objective: To determine the inhibitory potential and selectivity of test compounds against IGPD from various sources (e.g., different plant species).
2. Materials and Reagents:
-
Purified IGPD enzyme from the target organism(s).
-
Imidazoleglycerol-phosphate (IGP) substrate.
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing relevant cofactors if necessary).
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at a specific wavelength (dependent on the detection method).
-
Positive control inhibitor (e.g., Amitrole).
-
Negative control (solvent vehicle).
3. Assay Principle: The activity of IGPD is measured by monitoring the rate of conversion of its substrate, IGP, to imidazoleacetol-phosphate. This can be measured directly or through a coupled enzyme assay where the product of the IGPD reaction is converted to a detectable molecule. The reduction in the rate of product formation in the presence of an inhibitor is used to determine the inhibitor's potency (e.g., IC50).
4. Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of IGPD and IGP in the assay buffer. The optimal concentrations should be determined empirically, typically with the substrate concentration at or near its Michaelis constant (Km).
-
Compound Dilution: Prepare a serial dilution of the test compounds and the positive control in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add a fixed volume of the IGPD enzyme solution. b. Add the serially diluted test compounds, positive control, or solvent vehicle to the respective wells. c. Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a constant temperature to allow for binding. d. Initiate the enzymatic reaction by adding a fixed volume of the IGP substrate to all wells.
-
Detection: a. Monitor the change in absorbance over time using a microplate reader. The wavelength will depend on the specific detection method used.
-
Data Analysis: a. Calculate the initial reaction rates for each concentration of the inhibitor. b. Plot the reaction rate as a function of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a suitable dose-response curve.
5. Cross-Reactivity Assessment: To assess cross-reactivity, this protocol should be repeated with:
-
IGPD enzymes purified from different plant species (target and non-target).
-
Other related enzymes from the same or different metabolic pathways to determine off-target effects.
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for IGPD inhibition assay.
Caption: Inhibition of the histidine biosynthesis pathway.
References
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]
- 3. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazole glycerol phosphate dehydratase inhibitors through 3-D database searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IGPD - Creative Enzymes [creative-enzymes.com]
- 6. Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides | Weed Science | Cambridge Core [cambridge.org]
- 7. Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides | Weed Science | Cambridge Core [cambridge.org]
Illuminating the Molecular Architecture: A Crystallographic Comparison for the Confirmation of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a critical cornerstone. For researchers and scientists focused on the synthesis and application of novel heterocyclic compounds, confirming the structure of molecules such as 5-Cyclopropyl-4h-1,2,4-triazol-3-amine is paramount. This guide provides a comparative analysis of its expected crystallographic features against a backdrop of structurally related 1,2,4-triazole derivatives, supported by established experimental protocols for single-crystal X-ray diffraction.
While specific crystallographic data for this compound is not publicly available, we can infer its likely structural parameters and compare them with known structures to provide a robust framework for its confirmation. This comparison will focus on key crystallographic parameters such as unit cell dimensions, space group, and hydrogen bonding patterns, which are crucial for defining the molecule's solid-state conformation and intermolecular interactions.
Comparative Crystallographic Data
To provide a meaningful comparison, we have selected several 1,2,4-triazole derivatives with confirmed crystal structures from the literature. These compounds, while differing in their substitution patterns, share the core 1,2,4-triazole ring, making them suitable for this comparative analysis. The table below summarizes their key crystallographic data.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| This compound (Predicted) | C₅H₈N₄ | - | - | - | - | - | - | - |
| 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole | C₈H₈N₄S | Triclinic | P-1 | 6.1698(3) | 7.1765(1) | 9.9894(3) | 84.97(2) | 2 |
| 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole | C₉H₁₀N₄S | Triclinic | P-1 | 5.996(1) | 7.582(2) | 11.143(1) | - | 2 |
| 5-Amino-3-(4H-1,2,4-triazol-4-yl) | C₄H₅N₇ | Monoclinic | P2₁/c | 13.765(3) | 5.9378(12) | 16.635(4) | 112.914(12) | 8 |
| 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one | C₈H₈N₄O₂ | Triclinic | P-1 | 6.534(1) | 7.330(1) | 9.804(1) | 102.328(9) | 2 |
| 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate | C₄H₄N₆·H₂O | Monoclinic | Cc | 3.8716(3) | 15.8019(14) | 10.8874(9) | 91.785(1) | 4 |
Note: Data for comparative compounds sourced from publicly available crystallographic databases.[1][2][3][4] The parameters for this compound are yet to be determined experimentally.
The planarity of the triazole ring is a common feature in these structures. For instance, in 3-phenyl-4-amino-5-mercapto-1,2,4-triazole, the triazole ring is planar and oriented at a small angle with the phenyl ring.[1] Similarly, in 5-amino-3-(4H-1,2,4-triazol-4-yl), both triazole rings are nearly coplanar.[2] It is anticipated that the triazole ring in this compound will also be planar, with the cyclopropyl group likely oriented to minimize steric hindrance.
A defining characteristic of N-rich heterocycles like 1,2,4-triazoles is their extensive network of hydrogen bonds.[5] In the crystal structures of the comparative compounds, N-H···N and N-H···S hydrogen bonds are prevalent, dictating the molecular packing in the unit cell.[1] For this compound, the presence of the amino group and the triazole nitrogen atoms suggests that strong N-H···N intermolecular hydrogen bonds will be a dominant feature of its crystal packing.
Experimental Protocol for Structure Determination
To confirm the structure of this compound, a single-crystal X-ray diffraction experiment is the gold standard. The following protocol outlines the key steps involved.
1. Synthesis and Crystallization: The initial step involves the synthesis of the target compound. Following synthesis and purification, the crucial step is to grow single crystals of suitable quality for X-ray diffraction. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent.[6]
2. Data Collection: A suitable single crystal is mounted on a diffractometer. Data collection is typically performed using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) at a controlled temperature, often low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.[1]
4. Data Analysis and Validation: The final refined structure is validated using various crystallographic metrics. The planarity of the triazole ring, bond lengths, bond angles, and torsion angles are analyzed and compared with expected values for similar fragments. The hydrogen bonding network is identified and analyzed to understand the intermolecular interactions that stabilize the crystal structure.
Below is a visual representation of the experimental workflow for crystallographic structure confirmation.
The logical relationship for comparing the determined structure with known alternatives is outlined in the following diagram.
By following this comprehensive approach of comparative analysis and rigorous experimental validation, researchers can confidently confirm the molecular structure of this compound. This foundational knowledge is indispensable for understanding its chemical properties, biological activity, and potential applications in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Performance Analysis of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: A Methodological Guide
Disclaimer: Publicly available, specific assay data for 5-Cyclopropyl-4h-1,2,4-triazol-3-amine is limited. Therefore, this guide provides a comparative framework using well-characterized Cyclin-Dependent Kinase 2 (CDK2) inhibitors to demonstrate benchmarking methodologies and data presentation as requested. This approach is representative of the process used in early-stage drug discovery to evaluate and compare lead candidates.
Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly during the G1/S phase transition.[1][2] Its dysregulation is a common feature in many cancers, making it a compelling target for therapeutic intervention.[1][3] The development of potent and selective CDK2 inhibitors is an area of intense research, with numerous compounds being investigated for their potential as anticancer agents.[2][4][5] This guide presents a comparative analysis of selected CDK2 inhibitors, outlines standard experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Performance of Selected CDK2 Inhibitors
The efficacy of kinase inhibitors is typically assessed through a combination of biochemical and cell-based assays. Biochemical assays measure the direct inhibitory effect on the purified enzyme, while cellular assays determine the compound's activity in a biological context. The tables below summarize key performance metrics for several known CDK2 inhibitors.
Table 1: Biochemical Potency of Selected CDK2 Inhibitors
| Inhibitor | CDK2/Cyclin A IC₅₀ (nM) | CDK2/Cyclin E IC₅₀ (nM) | Kinase Selectivity Profile | Reference |
|---|---|---|---|---|
| Milciclib (PHA-848125) | 45 | 65 | Pan-CDK inhibitor (CDK1, 4) | [1] |
| SNS-032 (BMS-387032) | 38 | 48 | Potent inhibitor of CDK2, 7, 9 | [3] |
| AZD5438 | 14 | <6 | Inhibits CDK1, 2, 9 | [1] |
| PF-07104091 | 2.1 | 0.7 | Highly selective for CDK2 | [2][4] |
| BLU-222 | 1.3 | 0.9 | Highly selective for CDK2 |[3] |
Note: IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data is compiled from multiple sources and serves as a representative comparison.
Table 2: Cellular Activity of Selected CDK2 Inhibitors
| Inhibitor | Cell Line | Cell Proliferation IC₅₀ (nM) | Target Engagement Assay (p-Rb) | Reference |
|---|---|---|---|---|
| Milciclib (PHA-848125) | OVCAR-3 | 250 | Inhibition of Rb phosphorylation | [1] |
| SNS-032 (BMS-387032) | RPMI-8226 | ~300 | Inhibition of CDK2, 7, 9 substrates | [3] |
| AZD5438 | A2780 | 160 | G1 cell cycle arrest | [1] |
| PF-07104091 | OVCAR-3 | Varies (dose-dependent) | Induces tumor reduction | [2] |
| INX-315 | Ovarian/Gastric Cancer | Not specified | Inhibition of Rb phosphorylation, G1 arrest |[3] |
Note: Cellular IC₅₀ values can vary significantly based on the cell line, assay duration, and other experimental conditions. p-Rb refers to the phosphorylation of the Retinoblastoma protein, a key substrate of CDK2.
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate comparison of compound performance. Below are standard protocols for key assays used in the characterization of CDK2 inhibitors.
Biochemical CDK2/Cyclin A Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the activity of the purified CDK2/Cyclin A enzyme complex.
-
Objective: To determine the IC₅₀ value of a test compound against CDK2/Cyclin A.
-
Principle: The assay measures the phosphorylation of a specific substrate peptide by the kinase. The amount of phosphorylation is typically detected using a luminescence-based system where the signal is inversely proportional to kinase activity.
-
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme (e.g., BPS Bioscience, Cat. #79599)[6][7]
-
Kinase substrate (e.g., Histone H1 or a biotinylated peptide)[8]
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., Kinase-Glo® Max)
-
96-well or 384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO and then dilute in kinase assay buffer.
-
Add a fixed amount of CDK2/Cyclin A2 enzyme to each well of the assay plate.
-
Add the diluted test compounds to the wells. Include controls for no inhibition (DMSO only) and maximum inhibition.
-
Incubate the plate for a specified time (e.g., 20-30 minutes) at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® detection reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Proliferation (Viability) Assay
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
-
Objective: To determine the EC₅₀ or IC₅₀ value of a test compound for inhibiting cell proliferation.
-
Principle: Cells are seeded in microplates and treated with the compound. After an incubation period, cell viability is assessed using a reagent that measures metabolic activity (e.g., resazurin) or ATP content.
-
Procedure:
-
Seed cancer cells (e.g., OVCAR-3, known for Cyclin E amplification) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Add a cell viability reagent (e.g., CellTiter-Glo® or AlamarBlue) to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis: The signal is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to DMSO-treated controls. Determine the IC₅₀ value by plotting inhibition versus compound concentration.[1]
Western Blot for Phospho-Retinoblastoma (p-Rb)
This method provides evidence of target engagement within the cell by measuring the phosphorylation status of a key CDK2 substrate, the Retinoblastoma protein (Rb).[1]
-
Objective: To determine if the test compound inhibits CDK2 activity in cells, leading to a decrease in Rb phosphorylation.
-
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with the test compound at various concentrations for a specific duration (e.g., 6-24 hours). Lyse the cells to extract total protein.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811). Also, probe for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
-
Data Analysis: A dose-dependent decrease in the p-Rb signal, relative to the total Rb and loading control, indicates successful inhibition of CDK2 activity within the cells.
Visualizations: Pathways and Workflows
Diagrams are crucial for illustrating complex biological pathways and experimental processes.
Caption: The CDK2 signaling pathway in the G1/S cell cycle transition.
Caption: A typical workflow for CDK2 inhibitor screening and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. drughunter.com [drughunter.com]
- 6. biocompare.com [biocompare.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine, ensuring compliance with safety regulations and minimizing environmental impact.
Core Disposal Principle: Professional Waste Management
The primary and most crucial step in the disposal of this compound is to engage a licensed and approved waste disposal company. Due to the potential hazards of chemical compounds, self-disposal is not recommended and is often non-compliant with regulatory standards. A professional service will have the expertise and equipment to handle and dispose of the chemical safely.
Immediate Safety and Handling for Disposal
Before the arrival of a waste disposal service, proper handling and storage of this compound are paramount.
Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
Step 2: Material Collection Carefully sweep up the solid material. If the compound is a fine powder, it is advisable to dampen it slightly with water to prevent dust from becoming airborne[1][2].
Step 3: Secure Containment Place the collected material into a suitable, clearly labeled, and sealable container. Ensure the container is compatible with the chemical and will not leak.
Step 4: Storage Pending Disposal Store the sealed container in a designated, well-ventilated waste chemical storage area, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
Environmental Precaution: It is critical to prevent this chemical from entering the environment. Do not dispose of it down the drain or in regular trash.
Quantitative Data
No quantitative data on the toxicity or environmental impact of this compound was available in the public domain at the time of this writing. As a matter of standard laboratory practice, all novel compounds should be handled as potentially hazardous until comprehensive toxicological data is available.
Experimental Protocols
Detailed experimental protocols for the assessment of this compound's properties or environmental fate are not publicly available. Standard methodologies for determining chemical and physical properties, as well as eco-toxicological testing, would be required for a full safety and environmental profile.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Cyclopropyl-4h-1,2,4-triazol-3-amine
This document provides crucial safety and logistical information for handling 5-Cyclopropyl-4h-1,2,4-triazol-3-amine (CAS No. 502546-41-0). The guidance herein is compiled from safety data for structurally similar aminotriazole compounds and established laboratory best practices, ensuring a cautious approach in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1][2] Suitability and durability of the glove type depend on the frequency and duration of contact.[1] Contaminated gloves should be replaced immediately.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory.[1][3] A face shield should be worn in addition to goggles if there is a splash hazard.[4] |
| Skin and Body Protection | A lab coat must be worn at all times. For tasks with a higher risk of contamination, a PVC apron or chemical-resistant suit is recommended.[1][2] |
| Respiratory Protection | If handling procedures are likely to generate dust, work must be conducted in a certified chemical fume hood.[5] If a fume hood is not available or insufficient, a NIOSH-approved respirator with a particulate filter is required.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation and Precaution :
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7]
-
An eye wash unit and safety shower should be accessible.[1]
-
Gather all required equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[5]
-
-
Handling the Compound :
-
Post-Handling :
-
After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.[5]
-
Wash hands thoroughly with soap and water after removing gloves.[1][7]
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
Table 2: Disposal Protocols
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be considered hazardous waste.[5] These items must be collected in a designated and clearly labeled hazardous waste container. |
| Unused or Waste Chemical | Dispose of this material through a licensed professional waste disposal service.[7] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not let the product enter drains.[7] |
| Contaminated Sharps | Needles, syringes, or other sharp objects contaminated with the chemical should be placed in a designated sharps container. |
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pppmag.com [pppmag.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
